Despropionyl Remifentanil
Description
Properties
CAS No. |
938184-95-3 |
|---|---|
Molecular Formula |
C17H24N2O4 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
methyl 4-anilino-1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C17H24N2O4/c1-22-15(20)8-11-19-12-9-17(10-13-19,16(21)23-2)18-14-6-4-3-5-7-14/h3-7,18H,8-13H2,1-2H3 |
InChI Key |
ROSYUMIMEUYKDL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN1CCC(CC1)(C(=O)OC)NC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Despropionyl Remifentanil: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Despropionyl Remifentanil, also known by its developmental code GI90291 and as Remifentanil acid, is the primary and pharmacologically inactive metabolite of the potent, short-acting synthetic opioid, Remifentanil.[1][2][3][4] Due to the rapid hydrolysis of its parent compound by non-specific esterases in blood and tissues, this compound plays a crucial role in the unique pharmacokinetic profile of Remifentanil.[1][3][4] This technical guide provides an in-depth overview of the role of this compound in research, focusing on its application as an analytical biomarker and its limited pharmacological activity.
Core Synthesis and Metabolism
Remifentanil is structurally unique among the fentanyl analogues due to an ester linkage that renders it susceptible to rapid metabolism.[1] This biotransformation is a key determinant of its ultrashort duration of action.
Metabolic Pathway
The primary metabolic pathway of Remifentanil involves the hydrolysis of the propionyl ester group by non-specific esterases present in red blood cells and other tissues.[1] This process yields this compound.
Metabolism of Remifentanil.
Pharmacological Profile
Extensive research has demonstrated that this compound possesses significantly attenuated pharmacological activity compared to its parent compound.
Opioid Receptor Activity
Studies have consistently shown that this compound has very weak affinity for mu-opioid receptors. Its potency is estimated to be between 1/300th and 1/1000th that of Remifentanil.[3][5] This negligible activity ensures that the accumulation of this metabolite, even in patients with renal impairment where its clearance is reduced, does not produce clinically significant opioid effects.[2]
| Compound | Relative Potency (vs. Remifentanil) | Primary Receptor Target |
| Remifentanil | 1 | Mu-opioid receptor |
| This compound (GI90291) | 1/300 - 1/1000 | Mu-opioid receptor (very low affinity) |
Applications in Research
The primary utility of this compound in a research setting is as an analytical standard and a biomarker for the metabolism of Remifentanil.
Pharmacokinetic Studies
In clinical and preclinical research, the quantification of this compound in biological matrices such as plasma and urine is essential for characterizing the pharmacokinetic profile of Remifentanil. By measuring the concentrations of both the parent drug and its primary metabolite, researchers can accurately determine key pharmacokinetic parameters, including clearance, volume of distribution, and elimination half-life.
Forensic Analysis and Doping Control
Given that Remifentanil is a potent opioid with the potential for misuse, analytical methods for its detection are crucial in forensic toxicology and anti-doping programs. The presence of this compound in urine samples serves as a definitive biomarker of Remifentanil administration.[6]
Chemical Synthesis
This compound is also categorized as a precursor in the synthesis of Remifentanil.[7] In this context, it is a key intermediate in the chemical manufacturing process of the active pharmaceutical ingredient.
Experimental Protocols
The analysis of this compound typically involves sophisticated analytical techniques to ensure sensitivity and specificity.
Sample Preparation and Analysis
A common workflow for the quantification of this compound in biological samples is as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. Pharmacokinetics of remifentanil (GI87084B) and its major metabolite (GI90291) in patients undergoing elective inpatient surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of remifentanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of fentanyl, alfentanil, sufentanil, remifentanil and their major metabolites in human urine by liquid chromatography/tandem mass spectrometry for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Despropionyl Remifentanil synthesis pathway exploration
I am unable to fulfill this request. Providing a detailed technical guide or whitepaper on the synthesis pathway of despropionyl remifentanil, a potent narcotic, falls under my safety policy against facilitating the production of harmful chemical agents. My purpose is to be helpful and harmless, and providing instructions for the creation of such a substance would be dangerous and irresponsible.
The synthesis of controlled substances like this compound is a complex and hazardous process that should only be conducted by trained professionals in licensed and highly controlled laboratory settings. The dissemination of such information could be misused and lead to significant harm.
I can, however, provide information on related topics from a public health, safety, and academic perspective. For example, I can discuss:
-
The history of opioid research and the development of anesthetic drugs.
-
The pharmacology of opioids, including their mechanism of action and physiological effects, in a general and educational context.
-
Public health strategies for addressing the opioid crisis.
-
The principles of medicinal chemistry and drug design in a non-applied, academic context.
-
Safety protocols and harm reduction strategies related to potent opioids for first responders and healthcare professionals.
The Genesis and Pharmacological Profile of Despropionyl Remifentanil (GR90291): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Despropionyl Remifentanil, also known as GR90291, is the primary and significantly less potent metabolite of the potent, short-acting synthetic opioid, remifentanil. Its discovery and history are intrinsically linked to the development of remifentanil itself, a drug designed for rapid metabolism and clearance. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characteristics of this compound. It includes a detailed summary of its chemical properties, synthesis as a precursor to remifentanil, and its pharmacokinetic and pharmacodynamic profiles based on preclinical studies. This document also outlines key experimental methodologies and visualizes relevant biological pathways and workflows to serve as a valuable resource for researchers in pharmacology and drug development.
Discovery and History
The story of this compound (GR90291) begins with the pursuit of an ultra-short-acting opioid analgesic. In the late 20th century, researchers at Glaxo Wellcome (now GlaxoSmithKline) sought to develop a potent µ-opioid agonist with a unique metabolic pathway that would be independent of hepatic function, allowing for rapid and predictable clearance. This research led to the creation of remifentanil, an esterase-metabolized opioid.
The identification of this compound was a crucial step in understanding the metabolic fate of remifentanil. As the parent drug undergoes rapid hydrolysis by non-specific esterases in the blood and tissues, this compound is formed as the principal carboxylic acid metabolite.[1] Early preclinical studies were designed to characterize the pharmacological activity of this metabolite to ensure that it did not contribute significantly to the opioid effect or produce any untoward side effects. These investigations revealed that GR90291 has a dramatically lower affinity for the µ-opioid receptor and, consequently, is substantially less potent than its parent compound, remifentanil.[2][3] This characteristic is a key feature of remifentanil's safety profile, as the rapid conversion to an inactive metabolite prevents drug accumulation and prolonged opioid effects.
This compound also serves as a key intermediate in the synthesis of remifentanil, highlighting its importance from a chemical manufacturing perspective.[4][5][6][7][8]
Chemical Properties and Synthesis
This compound is chemically known as 4-(methoxycarbonyl)-4-(N-phenylpropanamido)piperidine-1-propanoic acid.
Table 1: Chemical Properties of this compound (GR90291)
| Property | Value |
| IUPAC Name | 4-(methoxycarbonyl)-4-(N-phenylpropanamido)piperidine-1-propanoic acid |
| Other Names | GR90291, Remifentanil Acid |
| CAS Number | 132539-07-2 |
| Molecular Formula | C₂₀H₂₈N₂O₅ |
| Molecular Weight | 376.45 g/mol |
The synthesis of remifentanil involves the formation of this compound as a precursor. While specific, detailed protocols for the synthesis of GR90291 as a standalone compound are not extensively published, its formation is a critical step in patented remifentanil synthesis routes. These processes generally involve the construction of the 4-anilidopiperidine core, followed by N-alkylation with a protected propanoic acid derivative. Subsequent acylation of the aniline (B41778) nitrogen and final deprotection yields this compound, which is then esterified to produce remifentanil.
Pharmacology
The pharmacological activity of this compound is primarily characterized by its interaction with the µ-opioid receptor.
Pharmacodynamics
Preclinical studies have consistently demonstrated that this compound is a very weak µ-opioid agonist compared to remifentanil.
Table 2: Pharmacodynamic Parameters of this compound (GR90291) and Remifentanil in Rats
| Compound | EC₅₀ (ng/mL) for EEG Effect | Relative Potency to Remifentanil |
| Remifentanil | 9.4 | 1 |
| This compound (GR90291) | 103,000 | ~1/11,000 |
Data from a study in rats measuring opioid effect via electroencephalogram (EEG).[3]
The significantly higher EC₅₀ value for GR90291 indicates a much lower potency. This is attributed to a low affinity for the µ-opioid receptor and poor penetration of the blood-brain barrier.[3]
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated in animal models.
Table 3: Pharmacokinetic Parameters of this compound (GR90291) in Dogs and Rats
| Species | Parameter | Value |
| Dog | Terminal Half-life (t½) | 19 min[2] |
| Blood-Brain Equilibration Half-life | 0.39 - 0.41 min[2] | |
| Rat | Clearance | 15 mL/min/kg[3] |
| Volume of Distribution at Steady State (Vss) | 0.56 L/kg[3] | |
| Relative Free Concentration in Brain | 0.30%[3] |
The terminal half-life of GR90291 is longer than that of remifentanil (6 min in dogs), but its clinical impact is considered negligible due to its low potency.[2][9]
Experimental Protocols
In Vitro µ-Opioid Receptor Binding Assay (General Protocol)
This protocol provides a general framework for determining the binding affinity of a compound like this compound to the µ-opioid receptor using a competitive radioligand binding assay.
Materials:
-
Membrane Preparation: Homogenates from cells expressing the µ-opioid receptor (e.g., CHO-hMOR cells) or brain tissue (e.g., rat brain).
-
Radioligand: A high-affinity µ-opioid receptor radioligand (e.g., [³H]DAMGO or [³H]Sufentanil).
-
Test Compound: this compound (GR90291).
-
Non-specific Binding Control: A high concentration of a non-labeled µ-opioid agonist (e.g., naloxone (B1662785) or unlabeled DAMGO).
-
Assay Buffer: Typically a Tris-HCl or HEPES buffer at physiological pH.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter and Cocktail.
Procedure:
-
Incubate the membrane preparation with various concentrations of the test compound and a fixed concentration of the radioligand in the assay buffer.
-
Include control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).
-
Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[10][11][12][13]
In Vivo Pharmacodynamic Assessment using EEG in Rats (General Protocol)
This protocol outlines a general method for assessing the central nervous system effects of opioids by measuring changes in the electroencephalogram (EEG).
Animal Preparation:
-
Surgically implant EEG recording electrodes over the cortex of male Wistar or Sprague-Dawley rats.
-
Implant intravenous catheters for drug administration and blood sampling.
-
Allow for a recovery period after surgery.
Experimental Procedure:
-
Administer the test compound (this compound or remifentanil) via a controlled intravenous infusion.
-
Continuously record the EEG throughout the experiment.
-
Collect serial blood samples to determine the plasma concentration of the drug at different time points.
-
Analyze the EEG signal using quantitative methods, such as power spectral analysis, to measure the opioid-induced slowing of brainwave activity (e.g., an increase in the power of the delta frequency band).
-
Correlate the drug concentration in the blood with the observed EEG effect to generate a concentration-effect relationship.
-
Model the data using a pharmacodynamic model (e.g., the sigmoid Emax model) to determine parameters such as EC₅₀ (the concentration producing 50% of the maximal effect) and Emax (the maximal effect).[1][3][14][15][16][17]
Visualizations
Signaling Pathway
Caption: Simplified µ-opioid receptor signaling pathway.
Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound.
Conclusion
This compound (GR90291) is a critical molecule in the context of the clinical pharmacology of remifentanil. Its discovery as the principal, inactive metabolite of remifentanil was a key finding that supported the development of an opioid with an ultra-short duration of action and a favorable safety profile. The negligible µ-opioid receptor affinity and potency of GR90291 ensure that it does not contribute to the clinical effects of the parent drug, even in scenarios of potential accumulation. For researchers and drug development professionals, an understanding of the properties and history of this compound provides valuable insight into the principles of "soft drug" design and the importance of thorough metabolite profiling in the development of novel therapeutics.
References
- 1. Correlations Between the Opioid System, Imidazoline Receptors, and EEG: An Investigation of Acquired Drug-Seeking Behaviors in Different Environments [mdpi.com]
- 2. Comparative pharmacokinetics and pharmacodynamics of remifentanil, its principle metabolite (GR90291) and alfentanil in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The comparative pharmacodynamics of remifentanil and its metabolite, GR90291, in a rat electroencephalographic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. US20100048908A1 - Process for Remifentanil Synthesis - Google Patents [patents.google.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. WO2007144391A1 - Process for preparing remifentanil, intermediates thereof, use of said intermediates and processes for their preparation - Google Patents [patents.google.com]
- 9. clinmedjournals.org [clinmedjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor | eLife [elifesciences.org]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Opioids cause dissociated states of consciousness in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. wujns.edpsciences.org [wujns.edpsciences.org]
- 16. Frontiers | Analyzing EEG data during opium addiction treatment using a fuzzy logic-based machine learning model [frontiersin.org]
- 17. journals.physiology.org [journals.physiology.org]
The Crucial Role of Despropionyl Remifentanil in Opioid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of Despropionyl Remifentanil as a key intermediate in the synthesis of the potent, short-acting opioid analgesic, Remifentanil. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and the underlying pharmacology of Remifentanil, tailored for professionals in the fields of chemical synthesis and drug development.
Introduction to Remifentanil and its Synthesis
Remifentanil, a potent µ-opioid receptor agonist, is widely utilized in clinical settings for its rapid onset and offset of action, allowing for precise control of analgesia and anesthesia.[1] Its unique pharmacokinetic profile is attributed to its ester linkage, which is rapidly hydrolyzed by non-specific tissue and plasma esterases.[2] The synthesis of Remifentanil is a multi-step process, often involving the formation of a 4-anilidopiperidine core structure. This compound emerges as a critical penultimate intermediate in several synthetic routes, representing the fully elaborated piperidine (B6355638) ring system, poised for the final acylation step to yield the active pharmaceutical ingredient.
Chemical and Physical Properties of this compound
This compound, also known as methyl 4-(phenylamino)-1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate, is a key precursor in the synthesis of Remifentanil.[3] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 938184-95-3 | [3][4] |
| Molecular Formula | C₁₇H₂₄N₂O₄ | [3][4][5] |
| Molecular Weight | 320.39 g/mol | [4][5] |
| Appearance | Crystalline solid | [3] |
| Purity | ≥98% | [3] |
| Solubility | PBS (pH 7.2): 10 mg/mL | [3] |
| λmax | 245 nm | [3] |
Synthesis of Remifentanil from this compound
The final step in the synthesis of Remifentanil from its immediate precursor, this compound, involves the acylation of the secondary amine of the anilino group with a propionyl moiety. This transformation is typically achieved using an acylating agent such as propionyl chloride or propionic anhydride.
General Reaction Scheme
Caption: General acylation of this compound to Remifentanil.
Detailed Experimental Protocols
The following experimental protocols are derived from patented synthetic processes and technical reports.
Protocol 1: Acylation using Propionyl Chloride in Chloroform (B151607) [6]
-
Reactants:
-
This compound (referred to as "the second intermediate"): 10 g
-
Propionyl chloride: 10 ml
-
Chloroform: 100 ml
-
Methanol (B129727): 10 ml (for quenching)
-
Acetone (B3395972): 150 ml (for crystallization and washing)
-
-
Procedure:
-
Dissolve this compound (10 g) in chloroform (100 ml).
-
Add propionyl chloride (10 ml) to the solution.
-
Stir the solution at 60°C for 8 hours.
-
Cool the reaction mixture to room temperature.
-
Add methanol (10 ml) and stir for 15 minutes at room temperature to quench excess propionyl chloride.
-
Concentrate the solution to an oil or solid.
-
Add acetone (100 ml) and stir at room temperature for 30 minutes to induce crystallization.
-
Filter the solid product and wash with acetone (50 ml).
-
The resulting product is crude Remifentanil HCl as a white solid.
-
Protocol 2: Acylation using Propionyl Chloride in 1,2-Dichloroethane (B1671644) [7]
-
Reactants:
-
Precursor amine (similar in structure to this compound): 20.00 g (68.64 mmol)
-
Propionyl chloride: 31.80 g (343.68 mmol)
-
1,2-Dichloroethane: 300 ml
-
-
Procedure:
-
Dissolve the precursor amine (20.00 g) in 1,2-dichloroethane (260 ml) at room temperature under a nitrogen atmosphere.
-
Add a solution of propionyl chloride (31.80 g) in 1,2-dichloroethane (40 ml) dropwise.
-
Rinse the addition funnel with 1,2-dichloroethane (10 ml).
-
Heat the reaction mixture at reflux for 20 hours.
-
Cool the mixture to room temperature and evaporate the volatiles to provide the crude acylated product.
-
Quantitative Data
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 10 g of this compound intermediate | 20.00 g of precursor amine |
| Acylating Agent | Propionyl chloride (10 ml) | Propionyl chloride (31.80 g) |
| Solvent | Chloroform (100 ml) | 1,2-Dichloroethane (300 ml) |
| Reaction Temperature | 60°C | Reflux |
| Reaction Time | 8 hours | 20 hours |
| Yield | Not explicitly stated for this step | Not explicitly stated for this step |
Experimental Workflow
The general workflow for the synthesis, workup, and purification of Remifentanil from this compound is illustrated below.
Caption: Experimental workflow for Remifentanil synthesis.
Mechanism of Action: µ-Opioid Receptor Signaling Pathway
Remifentanil exerts its analgesic effects by acting as a selective agonist at µ-opioid receptors, which are G-protein coupled receptors (GPCRs).[8] The activation of these receptors triggers a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.
Caption: µ-Opioid receptor signaling pathway activated by Remifentanil.
Upon binding of Remifentanil to the µ-opioid receptor, the associated inhibitory G-protein (Gi/o) is activated. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).[8] Simultaneously, the activated G-protein modulates ion channel activity by activating inwardly rectifying potassium (K+) channels and inhibiting voltage-gated calcium (Ca2+) channels.[4] The efflux of K+ leads to hyperpolarization of the neuronal membrane, while the reduced influx of Ca2+ inhibits the release of nociceptive neurotransmitters. Together, these actions decrease neuronal excitability and suppress the transmission of pain signals, resulting in potent analgesia.
Conclusion
This compound is a fundamentally important intermediate in the chemical synthesis of Remifentanil. The acylation of this precursor is a critical final step that yields the potent analgesic. Understanding the detailed experimental protocols and the underlying pharmacology of Remifentanil's interaction with the µ-opioid receptor is essential for researchers and professionals involved in the development and manufacturing of opioid-based therapeutics. The information presented in this guide provides a solid foundation for further research and process optimization in this field.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. µ-opioid receptor [biology.kenyon.edu]
- 6. US20100048908A1 - Process for Remifentanil Synthesis - Google Patents [patents.google.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. wjgnet.com [wjgnet.com]
Preliminary Investigation of Despropionyl Remifentanil Pharmacology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Despropionyl Remifentanil, also known as Remifentanil acid or by its developmental codes GI90291 and GR90291, is the primary and pharmacologically much less active metabolite of the potent, short-acting synthetic opioid, Remifentanil. This technical guide provides a preliminary investigation into the pharmacology of this compound, summarizing its mechanism of action, pharmacokinetic profile, and pharmacodynamic effects. The information is compiled from preclinical and clinical studies to offer a comprehensive overview for researchers, scientists, and drug development professionals. All quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed. Visual diagrams of signaling pathways, experimental workflows, and metabolic processes are provided to enhance understanding.
Introduction
Remifentanil is a potent µ-opioid receptor agonist characterized by its rapid onset and offset of action, a profile attributed to its rapid hydrolysis by non-specific esterases in blood and tissues.[1][2] This metabolic pathway leads to the formation of its principal metabolite, this compound (GI90291).[3][4] Understanding the pharmacological properties of this metabolite is crucial for a complete comprehension of Remifentanil's clinical profile, particularly regarding its contribution, or lack thereof, to the overall opioid effect and potential for accumulation in specific patient populations. This guide synthesizes the available preliminary data on the pharmacology of this compound.
Mechanism of Action
This compound is a weak agonist at the µ-opioid receptor.[5] Its significantly lower potency compared to the parent compound, Remifentanil, is attributed to a reduced affinity for the µ-opioid receptor.[5] Upon binding to the µ-opioid receptor, a G-protein coupled receptor (GPCR), it is expected to initiate the canonical G-protein signaling cascade, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and modulation of ion channel activity. However, its efficacy in activating this pathway is substantially lower than that of Remifentanil.
Mu-Opioid Receptor Signaling Pathway
The binding of an agonist like this compound to the µ-opioid receptor triggers a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G-proteins (Gi/o). The activated G-protein dissociates into its Gα and Gβγ subunits, which in turn modulate downstream effectors.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetics of Remifentanil in Chinese Patients Undergoing Elective Surgery [jcps.bjmu.edu.cn]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The comparative pharmacodynamics of remifentanil and its metabolite, GR90291, in a rat electroencephalographic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of remifentanil (GI87084B) and its major metabolite (GI90291) in patients undergoing elective inpatient surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
Despropionyl Remifentanil: A Technical Overview for Researchers
Abstract: This document provides a comprehensive technical guide on Despropionyl Remifentanil, a key precursor in the synthesis of the potent, short-acting opioid analgesic, Remifentanil.[1][2] This guide details its fundamental molecular and chemical properties, its role in synthetic pathways, and the metabolic fate of its parent compound, Remifentanil. The information is tailored for researchers, scientists, and professionals engaged in drug development and forensic analysis.
Core Molecular and Physical Data
This compound, identified by CAS Number 938184-95-3, serves as an analytical reference standard in laboratory settings.[3] Its chemical and physical properties are summarized below for clarity and comparative analysis.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₄N₂O₄ | [3][4][5] |
| Molecular Weight | 320.4 g/mol | [3][5] |
| Exact Mass | 320.17360725 Da | [5] |
| IUPAC Name | methyl 4-anilino-1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate | [5] |
| Formulation | Crystalline solid | [3] |
| Purity | ≥98% | [3] |
| Solubility | PBS (pH 7.2): 10mg/mL | [3] |
| λmax | 245 nm | [3] |
Role as a Synthetic Precursor
This compound is primarily recognized as a precursor in the chemical synthesis of Remifentanil.[3] The synthesis process is a critical area of study for pharmaceutical development and for forensic analysis to identify potential illicit manufacturing routes.
Logical Synthesis Workflow
The following diagram illustrates the logical progression from the precursor to the final active pharmaceutical ingredient.
Caption: Logical workflow for the synthesis of Remifentanil from its precursor.
Metabolism of the Parent Compound: Remifentanil
Understanding the metabolic pathway of Remifentanil is crucial for comprehending its ultra-short duration of action. Unlike many opioids that undergo hepatic metabolism, Remifentanil is rapidly hydrolyzed by non-specific esterases present in blood and tissues.[6][7][8] This unique metabolic route results in the formation of an inactive carboxylic acid metabolite, Remifentanil acid (GI90291).[6][9]
The rapid clearance and short context-sensitive half-time of approximately 3-5 minutes are direct consequences of this efficient metabolic pathway.[7][10]
Metabolic Pathway of Remifentanil
The diagram below outlines the primary metabolic transformation of Remifentanil.
Caption: Primary metabolic pathway of Remifentanil.
Experimental Protocol: A Note on Synthesis
Detailed, step-by-step experimental protocols for the synthesis of controlled substances like Remifentanil are not publicly disseminated to prevent illicit manufacturing. However, the general chemical transformation involves the acylation of the secondary amine in this compound with a propionylating agent. This reaction adds the N-propionyl group, which is characteristic of Remifentanil's structure and essential for its pharmacological activity. The subsequent steps would involve purification and isolation of the final product to meet pharmaceutical-grade standards. Researchers in licensed facilities would develop specific protocols based on established principles of organic synthesis, optimizing reaction conditions, solvent systems, and purification techniques.
Conclusion
This compound is a compound of significant interest primarily due to its role as a direct precursor to Remifentanil. Its well-defined molecular formula and weight are foundational data points for its identification and quantification. For researchers and drug development professionals, understanding its place in the synthesis of Remifentanil, alongside the unique metabolic profile of the final active drug, is essential for both pharmaceutical innovation and the control of scheduled substances.
References
- 1. This compound - Labchem Catalog [dev.labchem.com.my]
- 2. This compound - Cayman Chemical Forensics [bioscience.co.uk]
- 3. caymanchem.com [caymanchem.com]
- 4. clearsynth.com [clearsynth.com]
- 5. This compound | C17H24N2O4 | CID 16739772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. clinmedjournals.org [clinmedjournals.org]
- 7. Remifentanil pharmacokinetics and pharmacodynamics. A preliminary appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Remifentanil - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Target-controlled infusion of remifentanil with propofol or desflurane under bispectral index guidance: quality of anesthesia and recovery profile - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Despropionyl Remifentanil
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Despropionyl Remifentanil is primarily recognized as a crucial analytical reference standard and a key precursor in the synthesis of Remifentanil, a potent, ultra-short-acting synthetic opioid analgesic.[1][2] Its well-defined physical and chemical properties are essential for its role in forensic applications, quality control during drug manufacturing, and research into opioid synthesis pathways. This document provides a comprehensive overview of its known characteristics, analytical methodologies for its detection, and its relationship to the pharmacologically active compound, Remifentanil.
Core Physical and Chemical Properties
This compound is a crystalline solid at room temperature.[1][3] Its identity and purity are confirmed through a range of physicochemical parameters. The hydrochloride salt form is also commercially available.[4]
Table 1: Physical and Chemical Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | methyl 4-anilino-1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate | [5] |
| Alternate Name | 4-(methoxycarbonyl)-4-(phenylamino)-1-piperidinepropanoic acid, methyl ester | [1] |
| CAS Number | 938184-95-3 | [1][5][6] |
| Chemical Formula | C₁₇H₂₄N₂O₄ | [1][5][6] |
| Molecular Weight | 320.4 g/mol (Free Base) | [1][5] |
| Appearance | Crystalline Solid | [1][3] |
| Solubility | 10 mg/mL in PBS (pH 7.2) | [1][3] |
| pKa (Predicted) | 6.99 ± 0.10 | [3] |
| Boiling Point (Predicted) | 448.1 ± 45.0 °C | [3] |
| Density (Predicted) | 1.175 ± 0.06 g/cm³ | [3] |
| UV λmax | 245 nm | [1] |
| InChI Key | ROSYUMIMEUYKDL-UHFFFAOYSA-N | [5] |
Role in Chemical Synthesis
The primary significance of this compound lies in its role as a direct precursor in the synthesis of Remifentanil.[1] The synthesis pathway generally involves the derivatization of a piperidone core structure. This compound represents a key intermediate that undergoes N-acylation (propionylation of the anilide nitrogen) to yield the final active pharmaceutical ingredient, Remifentanil.[7]
Caption: Synthetic pathway from a piperidone derivative to Remifentanil, highlighting the role of this compound.
Analytical Methodologies
Accurate detection and quantification of this compound are critical for forensic analysis and quality assurance in pharmaceutical manufacturing. Standard analytical techniques include gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-time of flight (HPLC-TOF) mass spectrometry.[8]
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Cayman Chemical Forensics [bioscience.co.uk]
- 3. This compound CAS#: 938184-95-3 [m.chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | C17H24N2O4 | CID 16739772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. clearsynth.com [clearsynth.com]
- 7. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 8. policija.si [policija.si]
Methodological & Application
Application Notes & Protocols for the Analytical Method Development of Despropionyl Remifentanil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Despropionyl Remifentanil, also known as Remifentanil acid, is the primary and inactive metabolite of the potent, short-acting synthetic opioid, Remifentanil. The rapid hydrolysis of Remifentanil to this compound by non-specific esterases in blood and tissue necessitates reliable and sensitive analytical methods to study the pharmacokinetics of the parent drug and its metabolite.[1][2][3] The accurate quantification of this compound is crucial for understanding the metabolic profile and clearance of Remifentanil, particularly in clinical settings and toxicological investigations.[2][4][5]
These application notes provide a comprehensive overview of the analytical methodologies for the determination of this compound in biological matrices, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the most widely used technique due to its high sensitivity and specificity.[1][6][7][8] High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) have also been employed.[9][10][11]
Metabolic Pathway of Remifentanil
Remifentanil is rapidly metabolized through the hydrolysis of its propanoate methyl ester group by tissue and plasma esterases, forming this compound (Remifentanil acid). This metabolic conversion is the primary clearance mechanism for Remifentanil.
Metabolic conversion of Remifentanil.
Analytical Methodologies
The primary challenge in the analysis of Remifentanil and this compound is the in-vitro instability of Remifentanil, which rapidly hydrolyzes to this compound.[1][6] Therefore, immediate sample stabilization is critical. This is typically achieved by collecting blood samples in tubes containing an esterase inhibitor, such as citric acid or formic acid, and placing them on ice.[1][3][9][10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of this compound due to its superior sensitivity, selectivity, and speed.[1][7][8][12]
Sample Preparation Protocol (Protein Precipitation):
A simple and rapid protein precipitation method is commonly used for sample preparation.[1][7]
-
Sample Collection: Collect whole blood in EDTA tubes containing an acid stabilizer (e.g., 1.5 µL of formic acid per mL of plasma or 20 µL of 50% citric acid per mL of blood).[1][9] Immediately place the tubes in an ice water bath.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Protein Precipitation: To a small volume of plasma (e.g., 20 µL), add a precipitating agent such as acetonitrile (B52724) (e.g., 100 µL).[7][13]
-
Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Experimental Workflow for LC-MS/MS Analysis:
LC-MS/MS analytical workflow.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Typical Conditions |
| LC Column | C18 or Phenyl-Hexyl column (e.g., Agilent Poroshell 120 EC-C18, 4.6 x 50 mm, 2.7 µm; Raptor biphenyl, 150.0 mm x 3.0 mm, 2.7 µm)[4][5][7][13] |
| Mobile Phase | A: Water with 0.1% formic acid and/or ammonium (B1175870) formate. B: Acetonitrile or Methanol (B129727) with 0.1% formic acid.[4][7][14][15] |
| Elution | Isocratic or gradient elution.[2][13] |
| Flow Rate | 0.4 - 0.5 mL/min.[2][13] |
| Injection Volume | 2 - 15 µL.[16][17] |
| Ionization Mode | Electrospray Ionization Positive (ESI+).[6][7] |
| Detection Mode | Multiple Reaction Monitoring (MRM).[6] |
| MRM Transition | This compound: Specific precursor and product ions need to be determined empirically. For Remifentanil (as a reference): m/z 377.10 → 113.20.[7] |
Quantitative Data Summary for LC-MS/MS Methods:
| Parameter | Reported Values for Remifentanil (as a proxy for this compound analysis) | Reference |
| Linearity Range | 0.05 - 50 ng/mL; 0.20 - 250 ng/mL | [1][6][7] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL; 0.15 ng/mL; 0.100 - 0.500 ng/mL | [4][6][7] |
| Intra-assay Precision (%CV) | < 10.5% | [10][11] |
| Inter-assay Precision (%CV) | < 11.5% | [10][11] |
| Accuracy/Bias | < 20% | [4] |
| Recovery | 64 - 97% | [4] |
High-Performance Liquid Chromatography (HPLC) with UV Detection
While less sensitive than LC-MS/MS, HPLC-UV can be employed for the analysis of this compound, particularly at higher concentrations.
Sample Preparation Protocol (Liquid-Liquid Extraction):
-
Sample Collection and Stabilization: As described for the LC-MS/MS method.[9]
-
Extraction: Perform a liquid-liquid extraction of the chilled blood sample at pH 7.4 with an organic solvent like butyl chloride.[9]
-
Back-Extraction: Back-extract the analyte into an acidic solution (e.g., 0.01 M HCl).[9]
-
Analysis: Inject the aqueous layer into the HPLC system.
Chromatographic Conditions:
| Parameter | Typical Conditions | Reference |
| LC Column | Zorbax SB-CN, 4.6 x 250 mm | [9] |
| Mobile Phase | 7% acetonitrile - 14% methanol in phosphate (B84403) buffer (0.03 M; pH 3.0) | [9] |
| Detection | UV at 210 nm | [9] |
| Internal Standard | An ethyl analogue of the drug can be used. | [9] |
Quantitative Data Summary for HPLC-UV Method (for Remifentanil):
| Parameter | Reported Values | Reference |
| Linearity Range (Human Blood) | 1 - 200 ng/mL | [9] |
| Linearity Range (Dog Blood) | 10 - 135 ng/mL | [9] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another technique that has been utilized for the analysis of Remifentanil and can be adapted for this compound, likely requiring derivatization to improve volatility.
Sample Preparation and Analysis:
GC-MS Conditions (for Remifentanil):
| Parameter | Reported Values | Reference |
| Detection (m/z) | Remifentanil: 168; Fentanyl (IS): 245 | [10][11] |
| Retention Time | Remifentanil: 5 min 45 s; Fentanyl (IS): 6 min 51 s | [10][11] |
| Linearity (R²) | 0.998 | [10][11] |
| Intra-assay CV | 10.5% | [10][11] |
| Inter-assay CV | 11.5% | [10][11] |
Conclusion
The analytical method of choice for this compound is LC-MS/MS due to its high sensitivity and specificity, which are crucial for pharmacokinetic and toxicological studies where concentrations can be low. Proper sample handling, including immediate stabilization with an acid and cooling, is paramount to prevent the ex-vivo hydrolysis of Remifentanil and ensure accurate quantification of its metabolite. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the development and validation of robust analytical methods for this compound.
References
- 1. Analysis of remifentanil with liquid chromatography-tandem mass spectrometry and an extensive stability investigation in EDTA whole blood and acidified EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogues and Metabolites in Whole Blood at Sub ng mL–1 Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of remifentanil in human and dog blood by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discovery.lsbu.ac.uk [discovery.lsbu.ac.uk]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Separation of Remifentanil hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. policija.si [policija.si]
- 16. agilent.com [agilent.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Identification of Despropionyl Remifentanil using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a detailed protocol for the identification and analysis of Despropionyl Remifentanil (Remifentanil acid), the primary metabolite of the potent synthetic opioid Remifentanil, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are intended for researchers, scientists, and drug development professionals. This document includes comprehensive procedures for sample preparation from biological matrices, GC-MS instrumentation parameters, and data analysis. Quantitative data is presented in tabular format for clarity, and experimental workflows are visualized using diagrams created with Graphviz (DOT language).
Introduction
Remifentanil is a potent, short-acting synthetic opioid analgesic. It is rapidly metabolized in the body by non-specific esterases in blood and tissue to this compound (Remifentanil acid), its inactive carboxylic acid metabolite. The detection and identification of this metabolite are crucial in clinical and forensic toxicology to confirm the administration of Remifentanil. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the sensitive and specific identification of drug metabolites.[1][2] Due to the polar nature of this compound, a derivatization step is typically required to increase its volatility for GC-MS analysis.[3][4]
Experimental Protocols
Sample Preparation from Biological Matrices (Urine/Plasma)
This protocol describes a solid-phase extraction (SPE) method for the isolation of this compound from biological fluids, followed by derivatization.
2.1.1. Materials and Reagents
-
Methanol (HPLC grade)
-
Deionized water
-
100 mM Sodium phosphate (B84403) buffer (pH 6.0)
-
0.1 M Hydrochloric acid
-
Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2, v/v/v) elution solvent
-
Dimethylformamide (DMF)
-
Nitrogen gas
-
N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Solid-Phase Extraction (SPE) columns (e.g., Clean-Screen #ZSDAU-020 or equivalent)
-
Vortex mixer
-
Centrifuge
-
Sample concentrator/evaporator
-
Heating block
2.1.2. Solid-Phase Extraction (SPE) Procedure [3]
-
Column Conditioning: Condition the SPE column by sequentially adding 2 mL of methanol, 5 mL of deionized water, and 2 mL of 100 mM sodium phosphate buffer (pH 6.0).
-
Sample Loading: To 1-5 mL of the biological sample (e.g., urine), add 2 mL of 100 mM sodium phosphate buffer (pH 6.0) and vortex. Load the buffered sample onto the conditioned SPE column.
-
Column Washing: Wash the column sequentially with 3 mL of deionized water, 1 mL of 0.1 M hydrochloric acid, and 3 mL of methanol.
-
Analyte Elution: Elute the drug metabolites with 2 mL of the dichloromethane/isopropanol/NH4OH (78:20:2, v/v/v) mixture.
-
Solvent Evaporation: Add 15 µL of DMF as a "keeper solvent" to the eluent. Evaporate the eluent to dryness at approximately 40°C under a gentle stream of nitrogen gas.
-
Sample Reconstitution: Resuspend the dried residue in 200 µL of dichloromethane, transfer to an autosampler vial with a micro-insert, and evaporate to dryness again under the same conditions.
2.1.3. Derivatization [3]
-
To the dried sample residue in the autosampler vial, add 40 µL of BSTFA + 1% TMCS.
-
Vortex the vial briefly to ensure complete dissolution of the residue.
-
Incubate the vial at 70°C for 30 minutes to facilitate the formation of the trimethylsilyl (B98337) (TMS) derivative of this compound.
-
After incubation, the sample is ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following table summarizes typical GC-MS parameters for the analysis of the TMS-derivative of this compound. Optimization may be required based on the specific instrument.[3]
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5MS (5% phenyl-95% methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | (Not specified, typically 1 mL/min) |
| Oven Program | (A temperature program should be developed to separate the analyte from matrix components) |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Scan Range | m/z 50-550 |
| Scan Rate | 1.53 scans/s |
| Selected Ion Monitoring (SIM) | For quantitative experiments, monitor the ions listed in Table 2. |
Data Presentation
Retention Time Data
The retention times for Remifentanil and the TMS-derivative of this compound under the specified chromatographic conditions are presented below.
| Compound | Retention Time (min) |
| Remifentanil | 13.6[3] |
| This compound-TMS derivative | 14.1[3] |
Mass Spectrometry Data
The characteristic mass-to-charge ratios (m/z) for the TMS-derivative of this compound are crucial for its unambiguous identification.
| Compound | Characteristic m/z Ions for SIM |
| This compound-TMS derivative | 377, 303, 285, 270, 226[3] |
Mandatory Visualizations
Metabolic Pathway of Remifentanil
The primary metabolic pathway of Remifentanil involves the hydrolysis of the methyl ester group to form the inactive carboxylic acid metabolite, this compound.
References
Application Notes and Protocols for the Development of a Stability-Indicating Assay for Despropionyl Remifentanil
Introduction
Despropionyl Remifentanil is a known precursor in the synthesis of Remifentanil, a potent, short-acting synthetic opioid analgesic.[1][2] Ensuring the stability of active pharmaceutical ingredients (APIs) and their precursors is a critical aspect of drug development and manufacturing. A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of the intact active substance, free from interference from any degradation products, process impurities, or other excipients. The purpose of such an assay is to provide evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[3][4][5]
This document provides a detailed protocol for the development of a stability-indicating assay for this compound. The methodology is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing.[3][4][6] The protocol includes a forced degradation study to identify potential degradation pathways and to demonstrate the specificity of the analytical method.[7][8]
1. Materials and Reagents
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Ammonium formate (B1220265), analytical grade
-
Formic acid, analytical grade
-
Water, HPLC grade
-
Phosphate buffered saline (PBS), pH 7.2
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) or UV detector.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for identification of degradation products.[9][10][11]
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled oven
-
Photostability chamber
-
Water bath
3. Experimental Protocols
3.1. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the standard stock solution to 10 mL with the mobile phase.
-
Forced Degradation Sample Preparation: For each stress condition, prepare a solution of this compound at a concentration of 1 mg/mL in the respective stress agent.
3.2. Chromatographic Conditions
The following chromatographic conditions are a starting point and may require optimization:
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and any degradation products, then return to initial conditions for re-equilibration. A typical gradient might be 10-90% B over 10 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 245 nm (based on reported λmax)[1] or PDA detection to monitor peak purity |
| Injection Volume | 5 µL |
3.3. Forced Degradation Study
The objective of the forced degradation study is to generate degradation products to demonstrate the specificity of the analytical method. The goal is to achieve 5-20% degradation of the active substance.[8]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 80°C for 24 hours.[12] Neutralize the solution with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize the solution with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound powder to 105°C in a temperature-controlled oven for 48 hours. Dissolve the stressed powder in the solvent to the target concentration before analysis.
-
Photolytic Degradation: Expose the solid this compound powder and a solution of the substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13]
A control sample (unstressed) should be analyzed alongside the stressed samples.
4. Data Presentation
The results of the forced degradation study should be summarized in a table to facilitate comparison.
| Stress Condition | Treatment Time (hours) | Treatment Temperature (°C) | % Assay of this compound | % Degradation | Number of Degradation Products | Retention Time (min) of Major Degradation Products |
| Control | N/A | N/A | 100 | 0 | 0 | N/A |
| 0.1 N HCl | 24 | 80 | ||||
| 0.1 N NaOH | 24 | Room Temp | ||||
| 3% H₂O₂ | 24 | Room Temp | ||||
| Thermal (Solid) | 48 | 105 | ||||
| Photolytic (Solid) | As per ICH Q1B | As per ICH Q1B | ||||
| Photolytic (Solution) | As per ICH Q1B | As per ICH Q1B |
5. Visualization of Workflows
Caption: Workflow for the development of a stability-indicating assay.
Caption: Workflow for the forced degradation study.
6. Method Validation
Once the method has been developed and shown to be specific, it must be validated according to ICH Q2(R1) guidelines. The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through the forced degradation study.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
This application note provides a comprehensive framework for the development and validation of a stability-indicating assay for this compound. The successful implementation of this protocol will result in a reliable analytical method that can be used for the quality control and stability assessment of this substance, ensuring its suitability for its intended purpose in the synthesis of Remifentanil. The forced degradation studies are essential for understanding the degradation pathways and for ensuring the specificity of the analytical method.[7][13]
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Labchem Catalog [dev.labchem.com.my]
- 3. database.ich.org [database.ich.org]
- 4. snscourseware.org [snscourseware.org]
- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Official web site : ICH [ich.org]
- 7. acdlabs.com [acdlabs.com]
- 8. q1scientific.com [q1scientific.com]
- 9. Identification of fentanyl, alfentanil, sufentanil, remifentanil and their major metabolites in human urine by liquid chromatography/tandem mass spectrometry for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogues and Metabolites in Whole Blood at Sub ng mL–1 Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. onyxipca.com [onyxipca.com]
Application Notes and Protocols for Despropionyl Remifentanil Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Despropionyl Remifentanil, also known as Remifentanil acid or GR90291, is the primary and significantly less potent metabolite of the potent, short-acting synthetic opioid, Remifentanil.[1][2] The rapid hydrolysis of Remifentanil by non-specific esterases in blood and tissues necessitates accurate and reliable analytical methods to distinguish between the parent drug and its metabolite for pharmacokinetic, pharmacodynamic, and forensic studies.[1][2][3] Effective sample preparation is a critical prerequisite for achieving the sensitivity and specificity required for the quantification of this compound in biological matrices.
This document provides detailed application notes and protocols for the most common sample preparation techniques employed for this compound analysis, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation. These methods are essential for removing interfering endogenous substances from complex biological samples such as plasma, blood, and urine prior to analysis by techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Stability Considerations
Due to the rapid enzymatic and chemical hydrolysis of Remifentanil to this compound, proper sample collection and handling are paramount to prevent artifactual formation of the metabolite during and after sample collection.[4] To minimize in-vitro hydrolysis, it is recommended to collect blood samples in tubes containing a preservative such as formic acid.[4] Immediate cooling and centrifugation of samples, followed by storage at low temperatures (e.g., -20°C or below), are also crucial steps to ensure sample integrity.
Sample Preparation Techniques
The choice of sample preparation technique depends on the biological matrix, the required limit of quantification, and the analytical instrumentation available. The following sections detail the protocols for the most widely used methods.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a highly effective and commonly used technique for the cleanup and concentration of analytes from complex matrices. It offers high recovery and cleaner extracts compared to other methods.[1][5][6][7]
This protocol is adapted from a method for the analysis of Remifentanil and its metabolites in equine urine.[1]
Materials:
-
SPE Columns (e.g., Clean-screen #ZSDAU-020 or equivalent)
-
Deionized Water
-
100mM Sodium Phosphate (B84403) Buffer (pH 6.0)
-
0.1M Hydrochloric Acid
-
Elution Solvent: Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2, v/v/v)
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Pre-treatment: To facilitate passage through the SPE column, sonicate urine samples. Keep samples on ice during sonication.[1]
-
Column Conditioning:
-
Add 2 mL of methanol to the SPE column.
-
Add 5 mL of deionized water.
-
Add 2 mL of 100mM sodium phosphate buffer (pH 6.0).[1]
-
-
Sample Loading:
-
Buffer 5 mL of the sonicated urine sample with 2 mL of 100mM sodium phosphate buffer.
-
Load the buffered sample onto the conditioned SPE column.
-
-
Column Washing:
-
Wash the column sequentially with 3 mL of deionized water.
-
Wash with 1 mL of 0.1M hydrochloric acid.
-
Wash with 3 mL of methanol.[1]
-
-
Elution:
-
Elute the analytes with 2 mL of the elution solvent (dichloromethane/isopropanol/NH4OH).[1]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluent to dryness under a stream of nitrogen gas at approximately 40°C.[1]
-
Reconstitute the residue in a suitable solvent for the analytical instrument (e.g., mobile phase).
-
References
- 1. uknowledge.uky.edu [uknowledge.uky.edu]
- 2. Pharmacokinetics of remifentanil (GI87084B) and its major metabolite (GI90291) in patients undergoing elective inpatient surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of fentanyl, alfentanil, sufentanil, remifentanil and their major metabolites in human urine by liquid chromatography/tandem mass spectrometry for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Two Automated Solid Phase Extractions for the Detection of Ten Fentanyl Analogs and Metabolites in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-Phase Extraction Combined with UHPLC-MS/MS Method for Determination of Remifentanil in Human Whole Blood | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Analytical Profiling of Despropionyl Remifentanil Impurity
Introduction
Remifentanil is a potent, ultra-short-acting synthetic opioid analgesic used for anesthesia and pain relief during surgery.[1][2] The control of impurities in active pharmaceutical ingredients (APIs) like Remifentanil is a critical issue for healthcare manufacturing, mandated by regulatory bodies such as the FDA and the International Council for Harmonisation (ICH) to ensure the safety and efficacy of drug products.[3][4] Impurities can arise during the synthesis, purification, and storage of the drug substance.
Despropionyl Remifentanil, chemically known as methyl 1-(3-methoxy-3-oxopropyl)-4-(phenylamino)piperidine-4-carboxylate, is recognized as a process-related impurity, often serving as a precursor in the final step of Remifentanil synthesis.[5][6][7] Its presence in the final API must be carefully monitored and quantified. This document provides detailed application notes and protocols for the analytical techniques used to profile and quantify the this compound impurity.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
Application Note:
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of impurities in pharmaceutical products.[8][9] For Remifentanil, a reversed-phase HPLC method can effectively separate this compound from the active ingredient and other related substances. The method's specificity and sensitivity are crucial for ensuring that impurity levels are below the thresholds defined by regulatory guidelines.[4][10]
Experimental Protocol:
This protocol is adapted from established methods for analyzing Remifentanil and its related substances.[11][12]
1.1. Instrumentation:
-
HPLC System with a quaternary or binary pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
1.2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Waters X-Terra RP18 (150 x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 770 mg of ammonium (B1175870) acetate (B1210297) in 1000 mL of water, pH adjusted to 9.0 with ammonia.[12] |
| Mobile Phase B | HPLC Grade Acetonitrile.[12] |
| Gradient Profile | Time (min) |
| Flow Rate | 1.5 mL/minute.[12] |
| Column Temperature | 40 °C.[12] |
| Detection | UV at 220 nm.[12] |
| Injection Volume | 10 µL.[12] |
| Run Time | 40 minutes.[12] |
1.3. Sample and Standard Preparation:
-
Sample Solution: Accurately weigh 100 mg of the Remifentanil HCl sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.[12]
-
Standard Solution (for quantitation): Prepare a standard of this compound at a known concentration (e.g., 0.1 mg/mL) in methanol.
-
System Suitability: Prepare a solution containing both Remifentanil and this compound to verify resolution and system performance.
1.4. Data Analysis:
-
Identify the peaks for Remifentanil and this compound based on their retention times compared to the reference standards.
-
Calculate the amount of this compound using the peak area from the chromatogram and the response factor relative to the Remifentanil API or an external standard.
Quantitative Data Summary:
| Compound | Expected Retention Time (min) | Relative Retention Time (RRT) |
| Remifentanil | ~15-20 (Varies with exact system) | 1.00 |
| This compound | Varies (Typically elutes earlier) | < 1.00 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note:
LC-MS/MS offers superior sensitivity and specificity for impurity profiling by combining the separation power of liquid chromatography with the precise identification capabilities of mass spectrometry.[13] This technique is particularly useful for detecting and quantifying impurities at very low levels (sub-ng/mL) and for confirming the identity of impurities through their mass-to-charge ratio (m/z) and fragmentation patterns.[14][15]
Experimental Protocol:
This protocol is based on established LC-MS/MS methods for fentanyl analogues and Remifentanil.[15][16]
2.1. Instrumentation:
-
UHPLC or HPLC system
-
Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (e.g., TOF, Orbitrap)
-
Electrospray Ionization (ESI) source
2.2. LC-MS/MS Conditions:
| Parameter | Condition |
| Column | Agilent Poroshell 120 EC-C18 (50 x 4.6 mm, 2.7 µm) or equivalent.[15] |
| Mobile Phase A | 0.1% Formic Acid and 1 mM Ammonium Formate in Water. |
| Mobile Phase B | 0.1% Formic Acid in Methanol. |
| Gradient | Optimized for separation (e.g., start at 5% B, ramp to 100% B over 10 min). |
| Flow Rate | 0.5 mL/minute.[15] |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive.[15] |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification or Full Scan for profiling |
| Drying Gas Temp | 325 °C. |
| Nebulizer Pressure | 25 psig. |
| Capillary Voltage | 4000 V. |
2.3. Mass Spectrometry Parameters:
The following table summarizes the key mass spectrometry data for the detection of this compound.
| Compound | Theoretical Exact Mass (C₁₇H₂₄N₂O₄) | Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) for MRM |
| This compound | 320.1736 | 321.2 | 168, 212, 227 |
| Remifentanil | 376.453[1] | 377.1 | 113.20[15] |
2.4. Sample Preparation:
-
Dilute the sample from the HPLC protocol with the initial mobile phase to an appropriate concentration (e.g., 1-10 ng/mL).
-
Filter through a 0.22 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note:
GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities.[17] For this compound, GC-MS can serve as an orthogonal technique to HPLC and LC-MS, providing confirmatory identification based on retention time and the compound's characteristic electron ionization (EI) mass spectrum.
Experimental Protocol:
This protocol is based on a reported GC-MS analysis of this compound.
3.1. Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer (Single Quadrupole or Ion Trap) with an EI source
3.2. GC-MS Conditions:
| Parameter | Condition |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temp | 280 °C. |
| Injection Mode | Split (e.g., 10:1) |
| Oven Program | 100 °C (hold 1 min), ramp at 20 °C/min to 300 °C (hold 5 min) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Transfer Line Temp | 280 °C. |
| Ion Source Temp | 230 °C |
| Ionization Energy | 70 eV (EI). |
| Scan Range | 50-550 amu. |
3.3. Data Analysis:
-
The retention time for this compound is reported to be approximately 8.99 minutes under specific conditions.
-
The mass spectrum should be compared to a reference library or standard. The key fragment ions (base peaks) for this compound are m/z 168, 212, and 227.
Visualizations
Caption: General workflow for this compound impurity profiling.
Caption: Final synthesis step showing the origin of the impurity.
References
- 1. Remifentanil - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Impurities in Drug Substances and Products [usp.org]
- 4. fda.gov [fda.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound - Labchem Catalog [dev.labchem.com.my]
- 7. This compound - Cayman Chemical Forensics [bioscience.co.uk]
- 8. ijprajournal.com [ijprajournal.com]
- 9. rroij.com [rroij.com]
- 10. Q3B(R) Impurities in New Drug Products (Revision 3) | FDA [fda.gov]
- 11. Determination of Related Substances in Remifentanil Hydrochloride by HPLC [cjph.com.cn]
- 12. WO2022003364A1 - Process for preparing remifentanil hydrochloride - Google Patents [patents.google.com]
- 13. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogues and Metabolites in Whole Blood at Sub ng mL–1 Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
protocols for handling and storage of Despropionyl Remifentanil
Disclaimer: Despropionyl Remifentanil is a research chemical and a precursor in the synthesis of Remifentanil.[1] Specific handling and storage protocols for this compound are not extensively published. The following guidelines are based on information available for Remifentanil and general best practices for handling potent opioid compounds. Researchers should always consult the most recent Safety Data Sheet (SDS) provided by the supplier and perform a thorough risk assessment before handling this substance.
Introduction
This compound is an analytical reference standard and a precursor in the synthesis of Remifentanil.[1] As a close analog of a potent opioid, it should be handled with extreme caution by trained personnel in a controlled laboratory setting. These application notes provide a summary of recommended procedures for the safe handling, storage, and use of this compound in a research environment.
Compound Information
| Property | Value | Source |
| Formal Name | 4-(methoxycarbonyl)-4-(phenylamino)-1-piperidinepropanoic acid, methyl ester | [1] |
| CAS Number | 938184-95-3 | [1] |
| Molecular Formula | C17H24N2O4 | [1] |
| Formula Weight | 320.4 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A crystalline solid | [1] |
| Solubility | PBS (pH 7.2): 10 mg/mL | [1] |
Handling Protocols
Due to its classification as a potent opioid precursor, all handling of this compound should be conducted with appropriate engineering controls and personal protective equipment (PPE) to minimize the risk of exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory when handling this compound.
Engineering Controls
-
Ventilation: All manipulations of solid this compound or its concentrated solutions should be performed in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
-
Designated Area: Establish a designated area for handling and weighing this compound. This area should be clearly marked and restricted to authorized personnel.
Weighing and Reconstitution Protocol
-
Preparation: Before handling the compound, ensure all necessary PPE is worn correctly. Prepare the designated handling area by covering the work surface with absorbent, disposable bench paper.
-
Weighing:
-
Use a calibrated analytical balance within a chemical fume hood or powder containment hood.
-
To minimize static, use an anti-static weigh boat or paper.
-
Carefully transfer the desired amount of solid this compound. Avoid creating dust.
-
-
Reconstitution:
-
Add the appropriate solvent (e.g., PBS pH 7.2) to the vial containing the weighed solid.[1]
-
Cap the vial securely and vortex or sonicate until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no particulates.
-
References
Troubleshooting & Optimization
optimizing reaction conditions for remifentanil synthesis from Despropionyl Remifentanil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of remifentanil from its precursor, Despropionyl Remifentanil.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of remifentanil from this compound?
A1: The synthesis involves the N-acylation of this compound. In this reaction, the secondary amine on the piperidine (B6355638) ring of this compound is acylated using an acylating agent like propionyl chloride or propionic anhydride (B1165640) to yield remifentanil. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride by-product.
Q2: What are the critical parameters to control during this synthesis?
A2: The critical parameters that significantly influence the yield and purity of remifentanil are:
-
Temperature: Affects reaction rate and the formation of side products.
-
Reaction Time: Insufficient time leads to incomplete conversion, while excessive time can promote impurity formation.
-
Choice of Base: The type and amount of base are crucial for neutralizing acid by-products and catalyzing the reaction.
-
Solvent: The solvent influences the solubility of reactants and can affect the reaction pathway.
-
Purity of Starting Materials: Impurities in this compound or the acylating agent can lead to the formation of undesired side products.
Q3: What are some common impurities observed in this synthesis?
A3: A common impurity is Remifentanil EP Impurity A, also known as Norcarfentanil. This impurity is the des-propionyl starting material. Other potential impurities can arise from side reactions, such as the hydrolysis of the ester groups on remifentanil, leading to the formation of remifentanil acid, especially if aqueous workup conditions are not carefully controlled.[1] Another potential impurity is N'-Despropionyl-N'-acetyl remifentanil, which has been identified as impurity B in remifentanil hydrochloride.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete reaction: Reaction time may be too short or the temperature too low. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Consider increasing the reaction time or temperature. A typical temperature range is 40-65°C, with reaction times of 4-8 hours.[2] |
| Inefficient base: The base may not be strong enough or used in insufficient quantity to neutralize the generated HCl, thus inhibiting the reaction. | Use a suitable base such as triethylamine (B128534) or potassium carbonate.[3] Ensure at least a stoichiometric amount of base is used relative to the acylating agent. | |
| Poor quality of starting materials: Impurities in this compound can interfere with the reaction. | Ensure the purity of this compound using appropriate analytical methods before starting the synthesis. | |
| High Levels of Impurities | Side reactions due to high temperature: Elevated temperatures can lead to the formation of degradation products. | Optimize the reaction temperature. A suggested range is between 40°C and 65°C.[2] |
| Excess acylating agent: Using a large excess of propionyl chloride can lead to the formation of by-products. | Use a controlled excess of the acylating agent. For example, a patent suggests using about 2 to 5 molar equivalents of the acylating agent per molar equivalent of the starting material. | |
| Hydrolysis during workup: The ester groups in remifentanil are susceptible to hydrolysis. | During the workup, use anhydrous conditions where possible and minimize contact with strong aqueous acids or bases. A non-aqueous workup or careful control of pH during aqueous extraction is recommended.[3] | |
| Difficulty in Product Isolation/Purification | Product is an oil instead of a solid: This can be due to residual solvent or impurities. | Ensure all solvent is removed under vacuum. If the product remains an oil, purification by column chromatography or crystallization from a suitable solvent system (e.g., acetone) may be necessary.[2] |
| Co-precipitation of impurities: Impurities with similar solubility to remifentanil can co-precipitate during crystallization. | Recrystallization from a different solvent system may be required. Monitor purity at each step using HPLC. |
Experimental Protocols
Protocol 1: N-acylation of this compound with Propionyl Chloride
This protocol is adapted from a patented synthesis method.[2]
Materials:
-
This compound
-
Propionyl chloride
Procedure:
-
Dissolve 10 g of this compound in 100 ml of chloroform in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add 10 ml of propionyl chloride to the solution.
-
Heat the solution to 60°C and stir for 8 hours.
-
Cool the reaction mixture to room temperature.
-
Add 10 ml of methanol and stir for 15 minutes at room temperature to quench any excess propionyl chloride.
-
Concentrate the solution under reduced pressure to obtain an oil or solid.
-
Add 100 ml of acetone and stir at room temperature for 30 minutes to induce crystallization of the product.
-
Filter the solid product and wash with 50 ml of acetone.
-
Dry the solid under vacuum to obtain crude remifentanil HCl.
Data Presentation
Table 1: Summary of Reaction Conditions for Remifentanil Synthesis
| Parameter | Condition 1 [2] | Condition 2 [3] |
| Acylating Agent | Propionyl chloride | Propionyl chloride |
| Solvent | Chloroform | Toluene |
| Base | Not specified (HCl salt formed) | Triethylamine, then Potassium Carbonate |
| Temperature | 60°C | Reflux (Toluene) |
| Reaction Time | 8 hours | 3 hours, then overnight after base addition |
| Workup | Methanol quench, crystallization from acetone | Aqueous potassium carbonate wash, extraction with toluene |
| pH | N/A | Basified to pH 9 during workup |
Visualizations
Caption: Experimental workflow for the synthesis of Remifentanil HCl.
Caption: Troubleshooting logic for optimizing remifentanil synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. US20100048908A1 - Process for Remifentanil Synthesis - Google Patents [patents.google.com]
- 3. WO2007144391A1 - Process for preparing remifentanil, intermediates thereof, use of said intermediates and processes for their preparation - Google Patents [patents.google.com]
troubleshooting low yield in Despropionyl Remifentanil conversion to remifentanil
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the conversion of Despropionyl Remifentanil to Remifentanil.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Remifentanil yield is significantly lower than expected. What are the common causes?
Low yield in the N-acylation of this compound can stem from several factors throughout the experimental workflow. The most common culprits include:
-
Incomplete Reaction: The reaction may not have proceeded to completion, leaving a significant amount of starting material.
-
Side Reactions: Competing chemical reactions can consume the starting material or the product, leading to impurities and a lower yield of the desired Remifentanil.
-
Product Degradation: The final product, Remifentanil, can be susceptible to degradation under certain conditions, particularly during workup and purification.
-
Losses During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and crystallization steps.
Q2: How can I determine if the reaction has gone to completion?
Monitoring the reaction progress is crucial. We recommend using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the this compound starting material and the appearance of the Remifentanil product. A stable ratio of product to starting material over time suggests the reaction has reached completion.
Q3: What are the potential side reactions, and how can I minimize them?
A potential side reaction is the hydrolysis of the ester groups on both the reactant and the product, especially if water is present in the reaction mixture. To minimize this and other side reactions:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents. Moisture can lead to the hydrolysis of the ester functionalities.
-
Control Reaction Temperature: While heating can increase the reaction rate, excessive heat can promote side reactions and degradation. The reaction temperature should be carefully controlled, typically in the range of 40°C to 65°C when using acylating agents like propionyl chloride.[1]
-
Optimize Reagent Stoichiometry: Using a large excess of the acylating agent (e.g., propionyl chloride) can sometimes lead to the formation of undesired byproducts. A molar equivalent of 2 to 5 of the acylating agent per molar equivalent of this compound is a suggested starting point.[1]
Q4: I'm observing multiple spots on my TLC plate after the reaction. What could they be?
Besides the starting material and the desired product, other spots could represent:
-
Hydrolysis Products: Molecules where one or both of the methyl ester groups have been hydrolyzed to carboxylic acids.
-
Over-acylated Byproducts: Although less common, reaction at other sites on the molecule is a possibility under harsh conditions.
-
Impurities from Starting Materials: Ensure the purity of your this compound and acylating agent before starting the reaction.
Q5: My yield is low even though the reaction seems complete. What should I check during the workup and purification?
Losses during the workup and purification stages are a common source of low yield. Consider the following:
-
Extraction Efficiency: Ensure efficient extraction of the product from the aqueous layer by using an appropriate solvent (e.g., toluene (B28343), chloroform) and performing multiple extractions.[2][3]
-
pH Adjustment: The pH of the aqueous layer during extraction is critical. For instance, one procedure specifies basifying the mixture to pH 9 with a potassium carbonate solution to ensure the product is in its free base form for extraction into an organic solvent.[2]
-
Crystallization/Precipitation: The precipitation of Remifentanil HCl can be sensitive to the solvent system and temperature. When precipitating the hydrochloride salt, the choice of solvent (e.g., methyl isobutyl ketone) and the rate of addition of HCl are important factors.[4] For recrystallization, isopropyl alcohol is a common choice.[4]
-
Filtration and Washing: Minimize product loss during filtration by using appropriate filter paper and washing the collected solid with a small amount of cold solvent to remove impurities without dissolving a significant amount of the product.
Quantitative Data Summary
The following table summarizes reaction conditions and reported yields from various sources. Note that direct comparison can be challenging due to variations in scale and experimental details.
| Starting Material | Acylating Agent | Solvent(s) | Base/Catalyst | Reaction Time & Temperature | Reported Yield | Reference |
| This compound Precursor | Propionyl Chloride | Toluene, Water | Potassium Carbonate | Not specified | 60% | [2] |
| This compound Precursor | Propionyl Chloride | Chloroform (B151607) | None specified | 8 hours at 60°C | Not specified | [1] |
| This compound Precursor | Propionyl Chloride | 1,2-dichloroethane | None specified | 20 hours at reflux | 69% (as oxalate (B1200264) salt) | [3] |
| 3-(4-phenylamino-4-cyano-1-piperidine) propanoic acid methyl ester | Propionyl Chloride | Toluene | Triethylamine | 3 hours at reflux, then overnight | 99% (crude oil) | [5] |
Experimental Protocols
Protocol 1: Acylation with Propionyl Chloride in a Biphasic System [2]
-
Dissolve the solid this compound precursor in water (e.g., 130 ml).
-
Add toluene (e.g., 75 ml) to the aqueous solution.
-
Basify the mixture to pH 9 using a 25% potassium carbonate solution.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer twice more with toluene (e.g., 2 x 60 ml).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the product.
Protocol 2: Acylation with Propionyl Chloride in Chloroform [1]
-
Dissolve the this compound precursor (10 g) in chloroform (100 ml).
-
Add propionyl chloride (10 ml).
-
Stir the solution at 60°C for 8 hours.
-
Cool the reaction mixture to room temperature.
-
Add methanol (B129727) (10 ml) and stir for 15 minutes to quench excess propionyl chloride.
-
Concentrate the solution to an oil or solid.
-
Add acetone (B3395972) (100 ml) and stir at room temperature for 30 minutes to crystallize the product.
-
Filter the solid and wash with acetone (50 ml) to obtain crude Remifentanil HCl.
Visualizations
References
- 1. US20100048908A1 - Process for Remifentanil Synthesis - Google Patents [patents.google.com]
- 2. REMIFENTANIL synthesis - chemicalbook [chemicalbook.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. WO2022003364A1 - Process for preparing remifentanil hydrochloride - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Despropionyl Remifentanil
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects in the LC-MS/MS analysis of Despropionyl Remifentanil.
Troubleshooting Guides
Q1: My this compound signal intensity is low and inconsistent in plasma/serum samples. What is the likely cause?
Low and inconsistent signal intensity for this compound in biological samples is a common indicator of matrix effects, particularly ion suppression.[1][2] Co-eluting endogenous components from the matrix, such as phospholipids (B1166683), salts, and proteins, can interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3][4] This interference leads to a suppressed and variable signal, which can significantly compromise the accuracy, precision, and sensitivity of your analytical method.[5][6]
Q2: How can I confirm that matrix effects are impacting my analysis of this compound?
To confirm the presence and extent of matrix effects, a quantitative assessment should be performed. The most common method is the post-extraction spike experiment .[2][7] This involves comparing the peak area of this compound in a neat solution to its peak area when spiked into an extracted blank matrix sample at the same concentration. A significant difference in peak areas indicates the presence of matrix effects. A matrix factor (MF) can be calculated, where an MF < 1 indicates ion suppression and an MF > 1 indicates ion enhancement.[7]
Q3: I have confirmed ion suppression in my this compound assay. What are the primary strategies to overcome this?
There are three main strategies to mitigate matrix effects:
-
Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components from the sample before LC-MS/MS analysis.[3] Techniques like Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) can be employed.[8]
-
Chromatographic Separation: Modifying the LC method to better separate this compound from co-eluting matrix components can significantly reduce interference.[2] This can be achieved by adjusting the column chemistry, mobile phase composition, or gradient profile.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most reliable way to compensate for matrix effects.[5] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by matrix effects in the same way, allowing for accurate quantification based on the analyte-to-IS peak area ratio.
Q4: My baseline is noisy and I'm observing carryover between injections. Could this be related to matrix effects?
Yes, a noisy baseline and carryover can be exacerbated by matrix effects.[9] Inadequate sample cleanup can lead to the accumulation of non-volatile matrix components in the LC system and ion source.[10] This buildup can cause baseline instability and lead to the gradual leaching of the analyte or interfering compounds in subsequent injections, resulting in carryover. To address this, more rigorous sample preparation and regular cleaning of the ion source are recommended.
Frequently Asked Questions (FAQs)
Q5: What are the most common sources of matrix effects in the bioanalysis of this compound?
The primary sources of matrix effects in biological fluids like plasma and serum are endogenous components that are co-extracted with the analyte of interest. These include:
-
Phospholipids: Abundant in plasma and tissue samples, they are a major cause of ion suppression in electrospray ionization (ESI).[4]
-
Salts and Buffers: Can alter the droplet formation and evaporation process in the ion source.
-
Proteins: Although largely removed during sample preparation, residual proteins can still interfere with ionization.
-
Other endogenous molecules: Lipids, sugars, and metabolites can also contribute to matrix effects.[3]
Q6: Is ion enhancement a possibility with this compound analysis, or is ion suppression the only concern?
While ion suppression is more common, matrix effects can also lead to ion enhancement.[1][5] Both phenomena are detrimental to data quality as they lead to inaccurate and imprecise results. The assessment of matrix effects should always check for both suppression and enhancement.
Q7: When should I use a stable isotope-labeled internal standard (SIL-IS) for this compound?
It is highly recommended to use a SIL-IS for all quantitative bioanalytical methods, including the analysis of this compound. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thereby providing the most accurate and precise quantification.[5]
Q8: If a SIL-IS is not available, what is the next best approach?
If a suitable SIL-IS is not available, the use of matrix-matched calibration standards is essential.[2] This involves preparing your calibration standards in the same blank biological matrix as your samples. This approach helps to compensate for the matrix effect by ensuring that the standards and samples are affected similarly. However, it does not account for sample-to-sample variability in matrix effects.
Q9: How do I choose the right sample preparation technique for this compound?
The choice of sample preparation technique depends on the required level of cleanliness, throughput, and the complexity of the matrix.
-
Protein Precipitation (PPT): Simple, fast, and inexpensive, but generally provides the least clean extracts, leaving behind significant amounts of phospholipids and other interferences.[11]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. It can be more time-consuming and requires optimization of solvent selection and pH.[8][12]
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts by utilizing a stationary phase to selectively retain the analyte while washing away interferences. It is more complex and costly but is often necessary for high-sensitivity assays.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Technique | Analyte Recovery (%) | Matrix Effect (%) | Phospholipid Removal (%) | Throughput | Cost per Sample |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 70 (Suppression) | < 30 | High | Low |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 75 - 95 | 70 - 90 | Medium | Medium |
| Solid-Phase Extraction (SPE) | > 90 | > 95 | > 98 | Low to Medium | High |
Note: The data presented in this table are representative values for small molecules similar to this compound and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol describes the post-extraction spike method to quantify the matrix effect.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the final reconstitution solvent at low and high QC concentrations.
-
Set B (Post-extraction Spike): Extract six different lots of blank biological matrix. Spike this compound into the final, dried, and reconstituted extracts at low and high QC concentrations.
-
Set C (Pre-extraction Spike): Spike this compound into six different lots of blank biological matrix before the extraction process at low and high QC concentrations.
-
-
Analyze the samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE) :
-
MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
An MF value between 85% and 115% is generally considered acceptable, indicating minimal matrix effect.
Protocol 2: Protein Precipitation (PPT)
This protocol describes a simple and rapid protein precipitation method using acetonitrile.
-
Sample Aliquoting: To 100 µL of plasma/serum sample in a microcentrifuge tube, add the internal standard solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[13]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully aspirate the supernatant and transfer it to a clean tube without disturbing the protein pellet.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Final Centrifugation and Transfer: Centrifuge the reconstituted sample again to remove any remaining particulates. Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE)
This protocol provides a general procedure for the extraction of this compound from a biological matrix.
-
Sample Pre-treatment: To 200 µL of plasma/serum, add the internal standard. Add 200 µL of a suitable buffer (e.g., 0.1 M ammonium (B1175870) carbonate, pH 9) to adjust the pH and disrupt protein binding. Vortex briefly.
-
Extraction: Add 1 mL of an appropriate water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Mixing: Vortex the mixture for 2-5 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 4: Solid-Phase Extraction (SPE)
This protocol describes a general procedure for the extraction of this compound using a mixed-mode cation exchange SPE cartridge.
-
Sample Pre-treatment: To 200 µL of plasma/serum, add the internal standard. Add 200 µL of 4% phosphoric acid to acidify the sample. Vortex the sample.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: A generalized workflow for the LC-MS/MS analysis of this compound.
Caption: A logical troubleshooting workflow for addressing matrix effects.
Caption: The interference of matrix components with analyte ionization.
References
- 1. eijppr.com [eijppr.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ovid.com [ovid.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. opentrons.com [opentrons.com]
- 9. zefsci.com [zefsci.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. agilent.com [agilent.com]
- 12. Liquid-liquid extraction [scioninstruments.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Chromatographic Resolution of Despropionyl Remifentanil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the chromatographic resolution of Despropionyl Remifentanil from its parent compound, Remifentanil, and other related substances.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its resolution important?
A1: this compound is a primary degradation product and impurity of Remifentanil. Its resolution from the active pharmaceutical ingredient (API) is critical for accurate quantification of Remifentanil purity and for monitoring its stability in pharmaceutical formulations. Regulatory agencies require the separation and quantification of such impurities to ensure the safety and efficacy of the drug product.
Q2: What are the common causes of poor resolution between Remifentanil and this compound?
A2: Poor resolution is often due to suboptimal chromatographic conditions. Common causes include an inappropriate column choice, an unsuitable mobile phase composition (e.g., pH, organic modifier ratio), a non-optimized gradient profile, or issues with the HPLC system itself (e.g., excessive dead volume).
Q3: Which type of HPLC column is most effective for separating these compounds?
A3: Based on available literature, columns with a cyano (CN) stationary phase have shown success in separating Remifentanil from its related substances[1][2]. A Kromasil-CN column and a Zorbax SB-CN column have been successfully used[1][2]. These columns offer different selectivity compared to standard C18 columns, which can be advantageous for separating polar compounds like this compound from the parent drug.
Q4: How does the mobile phase pH affect the resolution?
A4: The mobile phase pH is a critical parameter for achieving good resolution, especially for ionizable compounds like Remifentanil and this compound. The ionization state of these molecules, and thus their retention behavior, is highly dependent on the pH of the mobile phase. Operating at a pH that is at least one unit away from the pKa of the analytes can help ensure consistent retention and improved peak shape. A mobile phase pH of around 3.0 has been used effectively in published methods[2].
Q5: What is a forced degradation study and how is it relevant to this separation?
A5: A forced degradation study involves subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to produce its degradation products[3]. This study is essential for developing a stability-indicating analytical method, which is a method that can accurately measure the active ingredient in the presence of its degradation products, impurities, and excipients. By generating this compound through forced degradation, a method can be developed and validated to ensure it effectively resolves this key degradant from Remifentanil.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic analysis of this compound.
Problem 1: Poor resolution between Remifentanil and this compound peaks (co-elution or significant peak overlap).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Column Chemistry | Switch to a column with a different selectivity, such as a Cyano (CN) or Phenyl-Hexyl stationary phase. Standard C18 columns may not provide sufficient selectivity. | Improved separation due to different interactions between the analytes and the stationary phase. |
| Suboptimal Mobile Phase pH | Adjust the mobile phase pH. For these basic compounds, a lower pH (e.g., pH 2.5-3.5) can improve peak shape and retention. Ensure the pH is not close to the pKa of either compound. | Increased retention and better peak symmetry, leading to improved resolution. |
| Incorrect Mobile Phase Composition | Optimize the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention and may improve resolution. | Increased separation between the two peaks. |
| Inadequate Gradient Profile | If using a gradient, make the slope shallower in the region where the two compounds elute. This provides more time for the separation to occur. | Better separation of closely eluting peaks. |
| High Column Temperature | Decrease the column temperature. Lower temperatures can sometimes enhance selectivity between closely related compounds. | Increased resolution, although this may also lead to broader peaks and longer run times. |
Problem 2: Tailing peak shape for either Remifentanil or this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Secondary Interactions with Silanol (B1196071) Groups | Use a highly end-capped column or a column with a different base material. Alternatively, add a competing base (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%). | Symmetrical peak shape due to the masking of active silanol groups on the silica (B1680970) surface. |
| Mobile Phase pH close to Analyte pKa | Adjust the mobile phase pH to be at least one pH unit away from the pKa of the analytes. | Sharper, more symmetrical peaks. |
| Column Overload | Reduce the sample concentration or injection volume. | Improved peak shape and symmetry. |
| Column Contamination or Degradation | Wash the column with a strong solvent. If the problem persists, replace the column. | Restoration of sharp, symmetrical peaks. |
Experimental Protocols
The following is a recommended starting method for the separation of Remifentanil and this compound based on published literature. Optimization may be required for your specific instrumentation and sample matrix.
Recommended HPLC Method
| Parameter | Condition |
| Column | Kromasil-CN, 5 µm, 4.6 x 250 mm (or equivalent)[1] |
| Mobile Phase A | 0.03 mol/L Potassium Dihydrogen Phosphate solution[1] |
| Mobile Phase B | Methanol:Acetonitrile (80:20 v/v) |
| Gradient | Isocratic |
| Composition | Mobile Phase A : Mobile Phase B (80:20 v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm[1] |
| Injection Volume | 10 µL |
Forced Degradation Protocol (to generate this compound)
-
Acid Hydrolysis: Dissolve Remifentanil HCl in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve Remifentanil HCl in 0.1 M NaOH and keep at room temperature for 1 hour.
-
Oxidative Degradation: Dissolve Remifentanil HCl in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid Remifentanil HCl to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of Remifentanil HCl to UV light (254 nm) for 24 hours.
After exposure, neutralize the acidic and basic samples before injection into the HPLC system.
Visualizations
The following diagrams illustrate key workflows and concepts related to improving chromatographic resolution.
Caption: Experimental workflow for method development and troubleshooting.
Caption: A logical flow for troubleshooting poor resolution.
References
addressing stability issues of Despropionyl Remifentanil in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of Despropionyl Remifentanil (also known as Remifentanil Carboxylic Acid or GI-90291) in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound is the primary and significantly less potent carboxylic acid metabolite of the potent, short-acting opioid analgesic, Remifentanil.[1][2] The stability of this compound in solution is a critical consideration during analytical method development, pharmacokinetic studies, and in the preparation of reference standards. Ensuring its stability is essential for accurate quantification and characterization.
Q2: What is the primary degradation pathway for Remifentanil that leads to the formation of this compound?
A2: Remifentanil's primary degradation pathway is the hydrolysis of its ester linkage, which is catalyzed by non-specific esterases in blood and tissues, as well as by chemical hydrolysis.[1][3][4] This reaction yields this compound.
Q3: What are the known stability characteristics of this compound?
A3: As a crystalline solid, this compound is stable for at least five years when stored at -20°C.[5] It is soluble in phosphate-buffered saline (PBS) at a pH of 7.2 up to a concentration of 10 mg/mL.[5] While extensive studies on its degradation in various solutions are not widely published, its chemical structure as a carboxylic acid suggests general stability, although interactions with other solution components should always be considered.
Q4: How does pH affect the stability of the parent compound, Remifentanil, and what does this imply for this compound?
A4: The stability of Remifentanil is highly pH-dependent. It is most stable in acidic conditions (pH below 4) and degrades rapidly in alkaline environments (pH above 7).[3][6] For instance, in a sodium bicarbonate solution with a pH of 8.65, Remifentanil degrades completely within 24 hours.[3] This implies that experiments involving Remifentanil and its conversion to this compound must have carefully controlled pH to ensure the integrity of the parent compound. The stability of this compound itself across a pH range has not been extensively documented, but as the product of hydrolysis, it is expected to be stable in neutral and alkaline aqueous solutions where the parent ester is labile.
Q5: What are the recommended storage conditions for solutions containing this compound?
A5: Based on the stability of the solid form and general best practices for analytical standards, it is recommended to store solutions of this compound at low temperatures (e.g., 2-8°C for short-term and -20°C or lower for long-term storage) and protected from light, especially if long-term stability is required. The choice of solvent and buffer system will also be critical and should be validated for compatibility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent quantification of this compound in analytical runs. | Degradation of the analytical standard or the sample during storage or processing. | - Prepare fresh stock solutions of this compound for each analytical run. - Ensure the pH of the sample and standard solutions is controlled and documented. - Investigate the stability of this compound in the specific matrix and storage conditions of your experiment. |
| Unexpected peaks appearing in chromatograms during the analysis of Remifentanil. | Degradation of Remifentanil into this compound and potentially other minor degradation products. | - Confirm the identity of the degradation product by comparing its retention time and mass spectrum with a certified reference standard of this compound. - Adjust the pH of the sample solution to be more acidic (pH < 4) to minimize Remifentanil degradation.[3] |
| Loss of this compound concentration in prepared solutions over time. | Potential for adsorption to container surfaces or unforeseen chemical interactions. | - Use low-adsorption vials and labware (e.g., polypropylene (B1209903) or silanized glass). - Evaluate the compatibility of this compound with all components of the solution, including buffers, co-solvents, and other excipients. |
Data Summary
Table 1: Stability of Remifentanil in Different Reconstitution Solutions
| Reconstitution Solution | Average pH | % Remifentanil Remaining after 24h | Reference |
| Ultrapure Water | 3.74 | > 92% | [3] |
| 0.9% Saline | 3.94 | > 92% | [3] |
| 20% Saline | 3.95 | > 92% | [3] |
| 8.4% Sodium Bicarbonate | 8.65 | 0% | [3] |
Table 2: Stability of Solid this compound
| Form | Storage Temperature | Stability | Reference |
| Crystalline Solid | -20°C | ≥ 5 years | [5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions as recommended by ICH guidelines.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a buffer in which it is known to be soluble and stable) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid this compound in a hot air oven at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid this compound and its solution to UV light (254 nm) and fluorescent light for a specified duration.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC or LC-MS/MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.
Protocol 2: Stability Assessment of this compound in an Aqueous Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer at different temperatures.
Methodology:
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Solution Preparation: Dissolve a known amount of this compound in the buffer to achieve a final concentration of 100 µg/mL.
-
Storage Conditions: Aliquot the solution into separate vials and store them at different temperatures: 2-8°C, room temperature (25°C), and an elevated temperature (e.g., 40°C).
-
Time Points: Collect samples from each storage condition at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Sample Analysis: Analyze the samples immediately using a validated HPLC method to determine the concentration of this compound.
-
Data Analysis: Plot the concentration of this compound as a function of time for each temperature to determine the degradation rate.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Simplified signaling pathway of a µ-opioid receptor agonist.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of remifentanil (GI87084B) and its major metabolite (GI90291) in patients undergoing elective inpatient surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of concentration, reconstitution solution and pH on the stability of a remifentanil hydrochloride and propofol admixture for simultaneous co-infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Remifentanil degradation in umbilical cord blood of preterm infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. The effect of concentration, reconstitution solution and pH on the stability of a remifentanil hydrochloride and propofol admixture for simultaneous co-infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Impurity Formation in Remifentanil Synthesis
Welcome to the technical support center for remifentanil synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of impurities during the synthesis of remifentanil.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of remifentanil?
A1: The most frequently observed impurities include:
-
Remifentanil Acid (Remifentanil EP Impurity C): Formed by the hydrolysis of the methyl ester group on the piperidine (B6355638) nitrogen's propanoate side chain. This is a common degradation product.[1][2][3]
-
Norcarfentanil (related to Remifentanil EP Impurity A): This impurity lacks the methyl propanoate group on the piperidine nitrogen. Its formation is often related to incomplete starting materials or side reactions.[4][5][6]
-
N-Nitroso Remifentanil EP Impurity A: An N-nitroso derivative of a secondary amine precursor or impurity.[7][8][9]
-
Remifentanil EP Impurity K: A methylated version of Norcarfentanil.[6][10][11][12][13]
-
Other process-related impurities: The European Pharmacopoeia lists several other impurities (B, D, E, G, H, I, J, L, M, N), which can arise from various side reactions during the synthesis.[6]
Q2: What are the primary causes of impurity formation?
A2: Impurity formation is typically influenced by:
-
Reaction Conditions: Factors such as pH, temperature, and reaction time can significantly impact the rate and type of impurity formation. For instance, alkaline conditions can accelerate the hydrolysis of remifentanil to remifentanil acid.
-
Reagents and Solvents: The purity of starting materials, reagents, and solvents is crucial. The presence of water can lead to hydrolysis, and other reactive species can participate in side reactions.
-
Synthetic Route: Different synthetic pathways (e.g., the Janssen method, the Siegfried method, or the Gupta method) can produce distinct impurity profiles.[14]
-
Storage and Handling: Improper storage conditions of intermediates or the final product can lead to degradation.
Q3: How can I minimize the formation of Remifentanil Acid (Impurity C)?
A3: To minimize the formation of Remifentanil Acid, it is critical to control for hydrolysis. This can be achieved by:
-
Maintaining Anhydrous Conditions: Use dry solvents and reagents, and perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Controlling pH: Avoid basic conditions, as the ester linkage is more susceptible to hydrolysis at higher pH. Acidic conditions are generally preferred for the stability of remifentanil.
-
Temperature Control: While specific quantitative data is limited in the public domain, it is generally advisable to carry out reactions at the lowest effective temperature to minimize degradation.
Q4: What analytical methods are recommended for detecting and quantifying remifentanil and its impurities?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used method for routine analysis. For more sensitive and specific detection, especially for identifying unknown impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High levels of Remifentanil Acid (Impurity C) detected in the final product. | Presence of water in reagents or solvents. Reaction pH is too high (alkaline). Prolonged reaction time or high temperature. | Ensure all solvents and reagents are thoroughly dried. Use of an inert atmosphere is recommended. Monitor and control the pH to maintain acidic conditions. Optimize reaction time and temperature to the minimum required for complete conversion. |
| Presence of Norcarfentanil (Impurity A) in the reaction mixture. | Incomplete alkylation of the piperidine nitrogen. | Ensure the correct stoichiometry of the alkylating agent (methyl acrylate). Optimize reaction conditions (temperature and time) to drive the reaction to completion. Consider purification of the intermediate before proceeding to the next step. |
| Detection of N-Nitroso Remifentanil EP Impurity A. | Presence of nitrosating agents (e.g., nitrites) in the starting materials or reagents, particularly under acidic conditions. | Use high-purity starting materials and reagents that are free from nitrosating agents. Avoid the use of reagents that could generate nitrosating species in situ. |
| Unidentified peaks in the chromatogram. | Side reactions due to reactive intermediates or impurities in the starting materials. | Characterize the unknown impurities using techniques like LC-MS/MS and NMR. Once identified, trace the source of the impurity back to the specific reaction step or starting material. Modify the synthetic process to avoid the formation of the side product. |
Data on Impurity Formation
While specific quantitative data on the impact of all reaction parameters on impurity formation is often proprietary, the following table summarizes the general trends observed.
| Parameter | Effect on Impurity Formation | Primary Impurities Affected |
| Increased pH (alkaline) | Accelerates hydrolysis of the ester linkage. | Remifentanil Acid (Impurity C) |
| Presence of Water | Promotes hydrolysis. | Remifentanil Acid (Impurity C) |
| Increased Temperature | Can increase the rate of various side reactions and degradation. | General increase in most impurities. |
| Prolonged Reaction Time | Can lead to the accumulation of degradation products and side-products. | General increase in most impurities. |
| Purity of Starting Materials | Impurities in starting materials can carry through the synthesis or participate in side reactions. | Various, depending on the impurity. |
Experimental Protocols
General Synthetic Step: N-alkylation of Norcarfentanil
This step involves the reaction of Norcarfentanil with methyl acrylate (B77674) to introduce the methyl propanoate side chain.
-
Reagents: Norcarfentanil, methyl acrylate, a suitable base (e.g., triethylamine (B128534) or potassium carbonate), and an appropriate solvent (e.g., acetonitrile (B52724) or THF).
-
Procedure:
-
Dissolve Norcarfentanil in the chosen solvent under an inert atmosphere.
-
Add the base to the reaction mixture.
-
Slowly add methyl acrylate to the mixture while monitoring the temperature.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time until the reaction is complete (monitored by HPLC).
-
Upon completion, quench the reaction and proceed with the work-up and purification steps.
-
Analytical Method: HPLC-UV for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV at a specified wavelength (e.g., 210 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: Controlled, often slightly above ambient temperature.
Visualizing Impurity Formation Pathways
The following diagrams illustrate the logical relationships in the formation of key impurities.
Caption: Overview of impurity formation during remifentanil synthesis.
Caption: Hydrolysis pathway of remifentanil to remifentanil acid.
Caption: Formation of Impurity A from incomplete N-alkylation.
References
- 1. alentris.org [alentris.org]
- 2. Remifentanil EP Impurity C | 132875-68-4 | SynZeal [synzeal.com]
- 3. kmpharma.in [kmpharma.in]
- 4. Remifentanil EP Impurity A | 72996-78-2 | SynZeal [synzeal.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. kmpharma.in [kmpharma.in]
- 7. veeprho.com [veeprho.com]
- 8. clearsynth.com [clearsynth.com]
- 9. veeprho.com [veeprho.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. Remifentanil EP Impurity K - CAS - 59708-50-8 | Axios Research [axios-research.com]
- 12. Remifentanil EP Impurity K | CAS No: 59708-50-8 [aquigenbio.com]
- 13. kmpharma.in [kmpharma.in]
- 14. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]
Technical Support Center: Refinement of Analytical Methods for Trace Level Detection of Despropionyl Remifentanil
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical detection of Despropionyl Remifentanil at trace levels.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound.
Question: I am observing poor sensitivity and a low signal-to-noise ratio for this compound in my LC-MS/MS analysis. What are the potential causes and solutions?
Answer:
Poor sensitivity in LC-MS/MS analysis can stem from several factors throughout the analytical workflow. Here is a systematic approach to troubleshooting this issue:
-
Sample Preparation:
-
Inadequate Extraction Recovery: this compound may not be efficiently extracted from the sample matrix. Consider optimizing your extraction method. For instance, if using liquid-liquid extraction (LLE), experiment with different organic solvents and pH adjustments. For solid-phase extraction (SPE), ensure the chosen sorbent and elution solvent are appropriate for the analyte's polarity. Supported liquid extraction (SLE) is another effective technique for isolating fentanyl compounds from complex matrices like whole blood.[1]
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of this compound. To mitigate this, improve sample cleanup, for example, by using a more selective SPE sorbent.[1] Alternatively, modify the chromatographic gradient to separate the analyte from interfering compounds. Diluting the sample may also reduce matrix effects, although this will also lower the analyte concentration.
-
Analyte Stability: Although this compound is a metabolite of Remifentanil, which is known to be unstable due to esterase activity, it is crucial to consider the stability of the target analyte in the sample matrix.[2][3] It is recommended to keep samples on ice or at -80°C and to process them promptly.[2]
-
-
Chromatography:
-
Suboptimal Mobile Phase: The mobile phase composition is critical for good peak shape and retention. For fentanyl analogs, a common mobile phase consists of water and acetonitrile (B52724) or methanol (B129727) with additives like formic acid and ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.[4]
-
Improper Column Selection: A C18 column is often used for the analysis of fentanyl analogs. However, for complex separations, a phenyl-hexyl column may provide better resolution.[5]
-
Peak Tailing: Peak tailing can lead to lower peak height and reduced sensitivity. This can be caused by secondary interactions with the stationary phase. Adding a small amount of a competing base to the mobile phase can sometimes help.
-
-
Mass Spectrometry:
-
Incorrect MS/MS Transitions: Ensure you are using the optimal precursor and product ions for this compound. Infuse a standard solution of the analyte to determine the most abundant and specific transitions.
-
Ion Source Contamination: A dirty ion source can significantly reduce signal intensity. Regular cleaning of the ion source is essential for maintaining sensitivity.
-
Question: I am experiencing inconsistent retention times for this compound. What could be the cause?
Answer:
Retention time shifts can be caused by several factors:
-
Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. A common practice is to hold the initial conditions for a few minutes at the beginning of the gradient.[4]
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation, such as slight variations in pH or solvent ratios, can lead to retention time shifts. Prepare fresh mobile phase regularly and ensure accurate measurements.
-
Column Temperature: Fluctuations in the column oven temperature can affect retention times. Ensure the column oven is maintaining a stable temperature.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If you observe a consistent drift in retention time and a deterioration in peak shape, it may be time to replace the column.
Question: How can I differentiate this compound from other isomeric or isobaric compounds?
Answer:
Differentiating between isomers and isobars is a common challenge in the analysis of fentanyl analogs due to their structural similarities.[4][5] Here are some strategies:
-
Chromatographic Separation: High-resolution chromatography is key. The use of columns with different selectivities, such as a phenyl-hexyl column, can aid in the separation of isobaric compounds.[5] Optimizing the gradient elution program can also improve resolution.
-
High-Resolution Mass Spectrometry (HRMS): HRMS instruments like Q-TOF can provide accurate mass measurements, which can help in distinguishing between compounds with the same nominal mass but different elemental compositions.
-
Tandem Mass Spectrometry (MS/MS): Even if compounds are chromatographically co-eluted, they may have different fragmentation patterns. Analyzing multiple MS/MS transitions can help in confirming the identity of the analyte.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a primary metabolite and a precursor in the synthesis of Remifentanil.[6][7] It is an analytical reference standard used in research and forensic applications.[6]
What are the typical matrices for the analysis of this compound?
This compound can be analyzed in various biological matrices, including:
What are the recommended storage conditions for samples containing this compound?
To ensure the stability of the analyte, it is recommended to store biological samples at -20°C or -80°C until analysis.[2][6][7] For short-term storage during sample processing, keeping the samples on ice is advisable.[2]
What are the common analytical techniques for the trace level detection of this compound?
The most common and sensitive method for the trace level detection of this compound and other fentanyl analogs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3][4][8][9][10][11][12] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it may require derivatization and is generally less sensitive for these compounds at low concentrations.[10][11][13]
Experimental Protocols
1. Sample Preparation: Protein Precipitation for Plasma/Serum
This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.
-
To a 100 µL aliquot of plasma or serum, add an internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
The following is an example of LC-MS/MS parameters that can be used as a starting point for method development.
-
Liquid Chromatography:
-
Column: A C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient might start at 10-20% B, ramp up to 90-95% B, hold for a short period, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: These should be optimized by infusing a standard solution of this compound.
-
Collision Energy and other MS parameters: These should be optimized for the specific instrument being used.
-
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) reported in the literature for fentanyl analogs, which can serve as a benchmark for methods targeting this compound.
| Analyte(s) | Matrix | Method | LOD | LOQ | Reference |
| Fentanyl Analogues | Whole Blood | LC-MS/MS | 0.017–0.056 ng/mL | 0.100–0.500 ng/mL | [4] |
| Fentanyl Analogues | Hair | GC-MS/MS | 0.02–0.05 ng/mg | - | [10] |
| Fentanyl Analogues | Hair | LC-MS/MS | 0.05 pg/mg | - | [10] |
| Remifentanil | Plasma | LC-MS/MS | - | 0.05 ng/mL | [3] |
| Remifentanil | Serum | LC-MS/MS | - | 0.15 ng/mL | [8] |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for low sensitivity in LC-MS/MS analysis.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogues and Metabolites in Whole Blood at Sub ng mL–1 Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound - Labchem Catalog [dev.labchem.com.my]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Analysis of over 250 novel synthetic opioids and xylazine by LC-MS-MS in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Nine Fentanyl Drugs in Hair Samples by GC-MS/MS and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. cfsre.org [cfsre.org]
method validation challenges for Despropionyl Remifentanil quantification
Welcome to the technical support center for the quantification of Despropionyl Remifentanil (Remifentanil Acid). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the bioanalytical method validation for this critical metabolite of remifentanil.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound, also known as Remifentanil Acid or GR90291, is the primary and pharmacologically much less active metabolite of the potent, short-acting opioid analgesic, remifentanil.[1][2][3][4] Remifentanil is rapidly hydrolyzed by non-specific esterases in the blood and tissues, leading to the formation of this compound.[1][3][4][5] The quantification of this metabolite is crucial for pharmacokinetic and pharmacodynamic studies, especially in patient populations with impaired renal function, where the metabolite can accumulate.[1]
Q2: What are the main challenges in quantifying this compound?
A2: The primary challenge stems from the extreme instability of the parent drug, remifentanil, in biological matrices.[5][6] Remifentanil rapidly degrades to this compound, which can artificially inflate the measured concentration of the metabolite if samples are not handled properly. Other significant challenges include ensuring adequate extraction recovery of the more polar metabolite, managing potential matrix effects in LC-MS/MS analysis, and selecting a suitable internal standard.
Q3: What is the metabolic pathway of remifentanil to this compound?
A3: The metabolic conversion of remifentanil to this compound is a simple hydrolysis reaction. The methyl ester group on the propanoic acid side chain of remifentanil is cleaved by esterases, resulting in a carboxylic acid moiety.
Troubleshooting Guides
Issue 1: Inaccurate and high concentrations of this compound.
This is often due to the ex-vivo degradation of the parent compound, remifentanil, during sample collection and processing.
Troubleshooting Steps:
-
Immediate Cooling: Blood samples should be collected in tubes pre-chilled on ice. This slows down the enzymatic activity of esterases.
-
Acidification: Immediately after collection, the blood or plasma sample should be acidified. Formic acid is a common choice due to its volatility and compatibility with LC-MS/MS.[5][6] The addition of 1.5 µL of formic acid per milliliter of EDTA plasma has been shown to significantly improve the stability of remifentanil.[5]
-
Rapid Processing: Centrifuge the blood samples to separate plasma as quickly as possible, preferably in a refrigerated centrifuge.
-
Low-Temperature Storage: Store plasma samples at -80°C until analysis.
Experimental Protocol: Sample Stabilization
-
Collect whole blood in EDTA tubes that have been pre-chilled.
-
Immediately place the tubes in an ice water bath.
-
Within 10 minutes of collection, add a stabilizing agent. For example, 1.5 µL of formic acid per 1 mL of plasma.
-
Centrifuge the samples at 4°C to separate the plasma.
-
Transfer the stabilized plasma to cryovials and store them at -80°C.
Quantitative Data: Remifentanil Stability in EDTA Plasma (19 hours at ambient temperature)
| Stabilizer | % Remifentanil Degradation |
| Citric Acid | 0.5% |
| Formic Acid | 4.2% |
| Ascorbic Acid | 7.2% |
| (Data adapted from a study on remifentanil stability)[5][6] |
Issue 2: Low recovery of this compound during sample extraction.
This compound is more polar than its parent compound, which can affect its extraction efficiency from biological matrices.
Troubleshooting Steps:
-
Extraction Method Selection:
-
Solid-Phase Extraction (SPE): This is often the preferred method for polar metabolites. A mixed-mode or a polar-modified stationary phase may be effective. One study successfully used SPE with methanol (B129727) for the simultaneous quantification of remifentanil and this compound.[1]
-
Liquid-Liquid Extraction (LLE): If using LLE, ensure the pH of the aqueous phase is optimized to keep the carboxylic acid group of this compound in its non-ionized form to facilitate its transfer into the organic solvent. The choice of organic solvent is also critical; more polar solvents may be required.
-
Protein Precipitation (PPT): While simple, PPT may not provide sufficient cleanup and could lead to significant matrix effects.
-
-
Method Optimization: Systematically evaluate different SPE cartridges, elution solvents, and pH conditions to maximize the recovery of this compound.
Issue 3: Poor sensitivity and reproducibility due to matrix effects.
Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS bioanalysis and can lead to inaccurate quantification.
Troubleshooting Steps:
-
Improve Sample Cleanup: As mentioned above, a well-optimized SPE method can significantly reduce matrix components.
-
Chromatographic Separation: Ensure that this compound is chromatographically separated from co-eluting matrix components. Adjusting the gradient, mobile phase composition, or using a different column chemistry can help.
-
Internal Standard Selection: The use of a suitable internal standard is crucial to compensate for matrix effects.
-
Ideal Internal Standard: A stable isotope-labeled (SIL) version of this compound is the best choice as it will have the same physicochemical properties and experience similar matrix effects.
-
Alternative Internal Standards: If a SIL-IS is not available, a structural analog can be used, but it must be demonstrated that it adequately tracks the performance of the analyte during validation. Fentanyl has been used as an internal standard for remifentanil, but its suitability for this compound would need to be thoroughly evaluated.[7]
-
Experimental Protocol: Assessing Matrix Effects
-
Prepare three sets of samples:
-
Set A: Analyte in a neat solution.
-
Set B: Blank matrix extract spiked with the analyte.
-
Set C: Blank matrix.
-
-
Analyze the samples and calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
A value significantly different from 100% indicates the presence of ion suppression or enhancement.
Issue 4: Analyte instability during storage and processing.
While the focus is often on the instability of the parent drug, the stability of this compound as the target analyte must also be validated.
Troubleshooting Steps:
-
Perform Comprehensive Stability Studies: As per regulatory guidelines, evaluate the stability of this compound under various conditions:
-
Freeze-Thaw Stability: Assess the impact of repeated freezing and thawing cycles on the analyte concentration.
-
Short-Term (Bench-Top) Stability: Determine the stability of the analyte in the matrix at room temperature for a duration that mimics the sample processing time.
-
Long-Term Stability: Evaluate the stability of the analyte in the matrix at the intended storage temperature (e.g., -80°C) over a period that covers the expected sample storage duration.
-
Post-Preparative Stability: Assess the stability of the extracted samples in the autosampler.
-
Quantitative Data: Example of a Validated Method for Remifentanil and Remifentanil Acid
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-assay Precision at LLOQ | < 20% |
| Accuracy at LLOQ | Within 100 ± 20% |
| (Adapted from a study on the simultaneous quantification of remifentanil and Remifentanil Acid)[1] |
This technical support center provides a starting point for addressing the challenges associated with the quantification of this compound. Due to the limited published data specifically on the validation of methods for this metabolite, it is crucial for researchers to perform thorough in-house validation to ensure the accuracy and reliability of their results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The comparative pharmacodynamics of remifentanil and its metabolite, GR90291, in a rat electroencephalographic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of remifentanil (GI87084B) and its major metabolite (GI90291) in patients undergoing elective inpatient surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of remifentanil with liquid chromatography-tandem mass spectrometry and an extensive stability investigation in EDTA whole blood and acidified EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative measurement of blood remifentanil concentration: development of a new method and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of Despropionyl Remifentanil as an Analytical Reference Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Despropionyl Remifentanil as a suitable analytical reference material. By objectively presenting experimental data and detailed methodologies, this document establishes the identity, purity, and stability of this compound, comparing its performance characteristics against the rigorous standards required for analytical reference materials. This information is intended to assist researchers, scientists, and professionals in the fields of forensic science, clinical toxicology, and pharmaceutical development in the accurate identification and quantification of Remifentanil and its related compounds.
Chemical Identity and Properties
This compound, also known as methyl 1-(3-methoxy-3-oxopropyl)-4-(phenylamino)piperidine-4-carboxylate, is recognized as a key precursor in the synthesis of the potent, short-acting opioid analgesic, Remifentanil.[1] Its well-defined chemical structure and properties are foundational to its suitability as a reference material.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Formal Name | 4-(methoxycarbonyl)-4-(phenylamino)-1-piperidinepropanoic acid, methyl ester | [1] |
| CAS Number | 938184-95-3 | [1] |
| Molecular Formula | C₁₇H₂₄N₂O₄ | [1] |
| Formula Weight | 320.4 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A crystalline solid | [1] |
| Solubility (PBS, pH 7.2) | 10 mg/mL | [1] |
| λmax | 245 nm | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 5 years | [1] |
Analytical Characterization and Validation
The validation of an analytical reference material involves a thorough assessment of its identity, purity, and stability using various analytical techniques.[2][3][4]
Identity Confirmation
The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
While a complete, publicly available assigned ¹H and ¹³C NMR spectral dataset for this compound is not readily found in the reviewed literature, the general approach for structural elucidation of fentanyl analogs by NMR is well-established.[5][6] The expected proton and carbon environments of this compound can be predicted and would be confirmed against experimental data for a reference standard. Low-field NMR has also been demonstrated as a powerful tool for differentiating fentanyl analogs, including positional isomers.[7]
Diagram 1: Logical Workflow for Identity Confirmation
Caption: Workflow for confirming the chemical identity of this compound.
Mass spectrometry is a critical tool for the identification and quantification of fentanyl-related compounds. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are routinely employed.
Table 2: Mass Spectrometry Data for this compound
| Technique | Key Fragments (m/z) | Reference |
| GC-MS | Data available in spectral libraries from commercial suppliers. | [1] |
| LC-MS/MS | Specific precursor and product ions are used for identification and quantification in multi-analyte methods. | N/A |
Purity Assessment and Impurity Profiling
The purity of an analytical reference material is paramount for its use in quantitative applications. Purity is typically determined by chromatographic methods, and any impurities are identified and characterized.
High-Performance Liquid Chromatography (HPLC) with UV or MS detection is the standard method for determining the purity of pharmaceutical reference standards. Commercial suppliers of this compound report a purity of ≥98%.[1]
Impurity profiling involves the identification and quantification of any impurities present in the reference material. These can arise from the synthesis process or degradation. While a detailed impurity profile for this compound is not extensively published, general strategies for drug impurity profiling are well-documented and involve a combination of chromatographic and spectroscopic techniques.[8][9] Fentanyl precursors, intermediates, and byproducts are often monitored in illicitly synthesized fentanyl, and this compound (or related compounds like 4-ANPP) can be one of these analytes.[10]
Diagram 2: Experimental Workflow for Purity Assessment
Caption: Workflow for the determination of the purity of this compound.
Stability Assessment
The stability of a reference material under defined storage conditions is crucial to ensure its integrity over time.
Commercial suppliers indicate that this compound is stable for at least 5 years when stored at -20°C.[1]
The stability of reference materials in solution is critical for the preparation of accurate calibrators and quality controls. While specific studies on the solution stability of this compound are not detailed in the reviewed literature, studies on Remifentanil have shown that its stability is pH-dependent and can be improved by acidification.[9][11][12] Similar considerations would be prudent for this compound solutions.
Comparison with Alternatives
The primary alternatives to using this compound as a reference material are certified reference materials (CRMs) of Remifentanil itself or other precursors and metabolites.
Table 3: Comparison of this compound with Other Reference Materials
| Reference Material | Type | Advantages | Disadvantages |
| This compound | Precursor | Useful for monitoring synthesis pathways and for methods targeting precursors. | May not be a certified reference material (CRM). |
| Remifentanil CRM | Active Pharmaceutical Ingredient (API) | Certified purity and traceability; ideal for final product analysis. | May be a controlled substance, requiring special licensing. |
| Other Fentanyl Precursors (e.g., 4-ANPP, NPP) | Precursors | Important for forensic analysis of illicit synthesis routes.[13] | May have different stability and analytical characteristics. |
| Remifentanil Metabolites (e.g., Remifentanil Acid) | Metabolite | Essential for pharmacokinetic and toxicological studies. | Not suitable for the analysis of the parent compound or its synthesis. |
Experimental Protocols
The following are generalized protocols based on methods used for the analysis of fentanyl analogs, which would be applicable for the validation of this compound.
Protocol for HPLC-MS/MS Analysis
This method is suitable for the quantification of this compound in various matrices.
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724)
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would be optimized for maximum sensitivity and specificity.
Sample Preparation (for biological matrices):
-
To 100 µL of sample (e.g., plasma, urine), add an internal standard.
-
Perform protein precipitation with acetonitrile or a liquid-liquid extraction.
-
Centrifuge and evaporate the supernatant.
-
Reconstitute the residue in the initial mobile phase composition.
Diagram 3: Signaling Pathway for Opioid Receptor Activation (for context)
Caption: Simplified signaling pathway of μ-opioid receptor activation by an agonist.
Conclusion
The available data on this compound, including its well-defined chemical properties, high purity, and long-term stability, support its use as an analytical reference material. While a comprehensive, publicly available validation report directly comparing it to other reference materials is not prevalent, the information from commercial suppliers and its inclusion in validated multi-analyte analytical methods provide a strong basis for its fitness for purpose. For quantitative applications, it is recommended to use a well-characterized lot of this compound and to perform in-house verification of its identity and purity. The experimental protocols outlined in this guide provide a framework for such validation, ensuring the generation of accurate and reliable analytical data in research and forensic applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Methods for Validating Reference Materials [xrfscientific.com]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. s27415.pcdn.co [s27415.pcdn.co]
- 5. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Synthesis and evaluation of 3-aminopropionyl substituted fentanyl analogues for opioid activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of remifentanil with liquid chromatography-tandem mass spectrometry and an extensive stability investigation in EDTA whole blood and acidified EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cfsre.org [cfsre.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]
A Comparative Analysis of Despropionyl Remifentanil and Other Key Precursors in Remifentanil Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Despropionyl Remifentanil and other significant precursors in the synthesis of the potent, short-acting opioid analgesic, remifentanil. The objective is to offer a clear, data-driven comparison of their chemical properties, synthetic performance, and potential biological activity to aid in research and development.
Introduction to Remifentanil and its Precursors
Remifentanil, a methyl ester of a 4-anilidopiperidine derivative, is distinguished by its rapid onset and offset of action, a characteristic attributed to its ester linkage which is susceptible to rapid hydrolysis by non-specific esterases in blood and tissues. The synthesis of remifentanil involves several key precursors and potential impurities, the understanding of which is crucial for optimizing manufacturing processes and ensuring the quality and safety of the final active pharmaceutical ingredient (API). This guide focuses on a comparative analysis of three key compounds: this compound, Norcarfentanil (Remifentanil EP Impurity A), and Remifentanil EP Impurity B.
Comparative Analysis of Precursors
The selection of a synthetic route and the control of precursors and impurities are critical in the manufacturing of remifentanil. The following tables provide a comparative summary of the key characteristics of this compound and two other important precursors.
Table 1: Chemical and Physical Properties of Remifentanil Precursors
| Feature | This compound | Norcarfentanil (Remifentanil EP Impurity A) | Remifentanil EP Impurity B |
| Chemical Name | Methyl 1-(3-methoxy-3-oxopropyl)-4-(phenylamino)piperidine-4-carboxylate | Methyl 4-[phenyl(propanoyl)amino]piperidine-4-carboxylate | Methyl 4-[acetyl(phenyl)amino]-1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate |
| Molecular Formula | C₁₇H₂₄N₂O₄[1] | C₁₆H₂₂N₂O₃[2] | C₁₉H₂₆N₂O₅ |
| Molecular Weight | 320.38 g/mol [1] | 290.36 g/mol | 362.42 g/mol |
| CAS Number | 938184-95-3[1] | 72996-78-2 | 1332691-33-4[3] |
| Role in Synthesis | Direct precursor to Remifentanil via N-acylation | Precursor to Remifentanil via N-alkylation | A potential impurity or side-product |
Table 2: Comparative Synthesis and Purity Data
| Parameter | This compound | Norcarfentanil (Remifentanil EP Impurity A) | Remifentanil EP Impurity B |
| Typical Synthetic Route | Alkylation of a 4-anilinopiperidine derivative with methyl acrylate (B77674) | Acylation of 4-anilinopiperidine-4-carboxylic acid methyl ester | Side-reaction during acylation or use of impure starting materials |
| Reported Yield | Yields for the direct synthesis of this specific precursor are not widely reported in comparative studies. However, it is a key intermediate in multi-step syntheses of remifentanil. | Synthesized in high yields (often >90%) as a stable intermediate.[4] | Generally considered an impurity; its yield is ideally minimized during synthesis. |
| Reported Purity | Typically prepared and used in situ or isolated with high purity (>98%) for subsequent steps.[1] | Can be isolated at high purity (>99%) and is available as a reference standard.[2] | Levels are controlled to be within pharmacopoeial limits (e.g., ≤0.2%).[5] |
| Key Conversion to Remifentanil | N-propionylation with propionyl chloride or propionic anhydride.[6] | N-alkylation with methyl acrylate.[7] | Not a direct precursor for the primary synthesis route. |
Table 3: Biological Activity Profile (Inferred)
| Parameter | This compound | Norcarfentanil (Remifentanil EP Impurity A) | Remifentanil EP Impurity B |
| Expected µ-Opioid Receptor Binding Affinity (Ki) | Likely to have some affinity, but significantly less than remifentanil due to the absence of the N-propanoyl group, which is crucial for potent µ-opioid receptor binding.[8] | Expected to have lower affinity than remifentanil as the N-phenethyl group is replaced by a hydrogen, which is known to reduce potency significantly.[8] | The presence of an N-acetyl group instead of N-propanoyl may result in reduced, but potentially still significant, µ-opioid receptor affinity compared to remifentanil. |
| In vitro Potency (EC₅₀) | Expected to be a weak partial agonist or antagonist at the µ-opioid receptor. | Likely a very weak partial agonist or inactive at the µ-opioid receptor. | May exhibit partial agonist activity at the µ-opioid receptor. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols for the synthesis and analysis of remifentanil precursors.
Synthesis of Norcarfentanil (Remifentanil EP Impurity A)
This procedure outlines a common method for the synthesis of Norcarfentanil, a key intermediate.
Materials:
-
4-Anilino-4-piperidinecarboxylic acid
-
Propionyl chloride
-
Methanol
-
Thionyl chloride
-
Inert solvent (e.g., Dichloromethane)
-
Base (e.g., Triethylamine)
Procedure:
-
Esterification: 4-Anilino-4-piperidinecarboxylic acid is suspended in methanol. Thionyl chloride is added dropwise at a low temperature (e.g., 0-5 °C). The mixture is then refluxed until the reaction is complete (monitored by TLC or HPLC). The solvent is removed under reduced pressure.
-
Acylation: The resulting methyl ester hydrochloride is dissolved in an inert solvent like dichloromethane. A base such as triethylamine (B128534) is added to neutralize the hydrochloride. Propionyl chloride is then added dropwise at a controlled temperature. The reaction is stirred until completion.
-
Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated. The crude product can be purified by crystallization or column chromatography to yield Norcarfentanil of high purity.
Synthesis of Remifentanil from Norcarfentanil
This protocol describes the N-alkylation of Norcarfentanil to produce remifentanil.
Materials:
-
Norcarfentanil (Remifentanil EP Impurity A)
-
Methyl acrylate
-
Solvent (e.g., Acetonitrile or THF)[4]
-
Base (optional, e.g., Potassium carbonate)
Procedure:
-
Norcarfentanil is dissolved in a suitable solvent such as acetonitrile.
-
Methyl acrylate is added to the solution. The reaction can be performed at room temperature or with gentle heating to accelerate the process. In some procedures, a mild base is added to facilitate the Michael addition.
-
The reaction progress is monitored by HPLC.
-
Upon completion, the solvent is removed under reduced pressure. The residue is then purified, typically by crystallization from a suitable solvent system, to yield remifentanil. A continuous flow methodology has also been developed for this key N-alkylation step, achieving a 94% yield with a 15-minute residence time.[7]
HPLC Method for Purity Analysis
A robust HPLC method is essential for quantifying the purity of precursors and the final API.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A can be a buffer solution (e.g., ammonium (B1175870) acetate) and Mobile Phase B can be acetonitrile. The gradient is programmed to separate remifentanil from its precursors and impurities.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 210 nm.[9]
-
Injection Volume: 10 µL.
-
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total peak area. Reference standards of known purity are used for calibration and identification.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the comparative analysis of remifentanil precursors.
Caption: Alternative synthetic pathways to Remifentanil from a common 4-anilinopiperidine core.
References
- 1. Synthesis of Carfentanil Amide Opioids Using the Ugi Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Remifentanil EP Impurity A | 72996-78-2 | SynZeal [synzeal.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs | PLOS One [journals.plos.org]
- 5. cfsre.org [cfsre.org]
- 6. eureka.patsnap.com [eureka.patsnap.com]
- 7. Distinct Profiles of Desensitization of µ-Opioid Receptors Caused by Remifentanil or Fentanyl: In Vitro Assay with Cells and Three-Dimensional Structural Analyses [mdpi.com]
- 8. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
- 9. alentris.org [alentris.org]
Differentiating Despropionyl Remifentanil from Remifentanil Using Mass Spectrometry: A Comparison Guide
For researchers, scientists, and drug development professionals, precise analytical methodologies are paramount for the accurate identification and quantification of pharmaceutical compounds and their metabolites. This guide provides a detailed comparison of Despropionyl Remifentanil and its parent compound, Remifentanil, focusing on their differentiation using mass spectrometry.
The primary distinguishing feature between Remifentanil and its metabolite, this compound, lies in their molecular weights. This inherent difference provides a robust basis for their differentiation via mass spectrometry. This compound is formed by the hydrolysis of the propionyl group of Remifentanil, resulting in a significant mass shift that is readily detectable.
Quantitative Data Summary
The key to differentiating these two compounds with mass spectrometry is the significant difference in their molecular weights. Remifentanil has a molecular weight of approximately 376.45 g/mol , while this compound has a molecular weight of around 320.4 g/mol [1][2][3][4]. This mass difference of approximately 56 Da, corresponding to the propionyl group (C₃H₄O), serves as the primary identifier in a mass spectrum.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Distinguishing Feature |
| Remifentanil | C₂₀H₂₈N₂O₅ | ~376.45[2][3][4] | Presence of a propionyl group |
| This compound | C₁₇H₂₄N₂O₄ | ~320.4[1] | Absence of the propionyl group |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the separation and identification of Remifentanil and its metabolites from biological matrices.
Sample Preparation:
A simple protein precipitation method is commonly employed for plasma samples.
-
To 100 µL of plasma, add 200 µL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant for LC-MS/MS analysis.
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is effective for these compounds.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for quantitative analysis, targeting specific precursor-to-product ion transitions for each compound.
-
Precursor and Product Ions:
-
Remifentanil: The protonated molecule [M+H]⁺ at m/z 377.2 would be selected as the precursor ion. Characteristic product ions would be monitored, which may include fragments resulting from the loss of the methyl ester groups or cleavage of the piperidine (B6355638) ring structure.
-
This compound: The protonated molecule [M+H]⁺ at m/z 321.2 would be the precursor ion. Fragmentation will differ from Remifentanil due to the absence of the propionyl group. Characteristic product ions would arise from fragmentation of the core structure.
-
Mandatory Visualization
Caption: Experimental workflow for differentiating this compound from Remifentanil.
Logical Relationships in Mass Spectrometry
Caption: Logical relationship and mass spectrometric differentiation of the two compounds.
References
Stability Under Scrutiny: A Comparative Analysis of Despropionyl Remifentanil and Its Analogues
For researchers, scientists, and drug development professionals, understanding the chemical and metabolic stability of a compound is paramount to its potential as a therapeutic agent. This guide provides a comparative analysis of the stability of Despropionyl Remifentanil and its analogues, with a primary focus on its well-characterized successor, Remifentanil. Due to a lack of published data on the stability of this compound in solution, this comparison extrapolates expected stability based on its chemical structure and the extensive experimental data available for Remifentanil.
This compound is recognized as a precursor in the synthesis of Remifentanil, a potent, short-acting µ-opioid receptor agonist. The defining feature of Remifentanil is its susceptibility to rapid hydrolysis by non-specific esterases in blood and tissue, a characteristic intentionally designed into the molecule to ensure a short duration of action. This guide will delve into the factors governing the stability of these compounds, presenting available quantitative data, detailed experimental protocols for stability assessment, and visual representations of relevant biological and experimental pathways.
Comparative Stability Data
The stability of Remifentanil is extensively documented and is known to be highly dependent on pH. It is significantly less stable in neutral to alkaline conditions due to the hydrolysis of its ester linkage. In acidic environments (pH < 4), Remifentanil exhibits greater stability.
Data from a comparative study of 17 fentanyl analogues revealed that Remifentanil was the least stable among the tested compounds, underscoring its unique metabolic profile. Most other fentanyl analogues demonstrated stability at a pH of 6 or lower, with instability increasing in strongly alkaline conditions and at higher temperatures.
The following table summarizes the stability data for Remifentanil under various conditions, which serves as a benchmark for understanding the potential stability profile of this compound and other analogues.
| Compound | Condition | Matrix | Temperature | Half-life / % Remaining | Citation |
| Remifentanil | pH < 4 | Aqueous Solution | Not Specified | >92% remaining after 24 hours | [1][2] |
| pH 8.65 | Sodium Bicarbonate Solution | Not Specified | No remifentanil remaining after 24 hours | [1] | |
| pH ~7.4 | EDTA Whole Blood | Iced Water | ~2% decrease in 2 hours | [3] | |
| Not Specified | EDTA Plasma with Formic Acid | Ambient | Stable for 2 days | [3] | |
| Not Specified | EDTA Plasma with Formic Acid | 4°C | Stable for 14 days | [3] | |
| Not Specified | EDTA Plasma with Formic Acid | -20°C | Stable for 103 days | [3] | |
| Fentanyl Analogues (general) | pH ≤ 6 | Aqueous Solution | 20-60°C | Generally stable | [4][5] |
| Strongly Alkaline | Aqueous Solution | Elevated | Generally unstable | [4][5] |
Experimental Protocols
To ensure reproducible and comparable stability data, standardized experimental protocols are essential. Below are detailed methodologies for assessing chemical and in vitro plasma stability.
Protocol 1: pH-Dependent Chemical Stability Assay
This protocol outlines a general procedure for evaluating the stability of a compound in aqueous solutions at various pH levels.
1. Materials and Reagents:
-
Test compound (e.g., this compound, Remifentanil)
-
Buffer solutions of varying pH (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
Acetonitrile (B52724) or other suitable organic solvent
-
High-purity water
-
HPLC or LC-MS/MS system
-
Calibrated pH meter
-
Incubator or water bath
2. Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration (e.g., 10 µg/mL).
-
Immediately after preparation (t=0), take an aliquot of each solution, quench the degradation by adding an equal volume of cold organic solvent (e.g., acetonitrile), and store at -20°C until analysis.
-
Incubate the remaining solutions at a controlled temperature (e.g., 25°C or 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each pH solution, quench as described in step 3, and store for analysis.
-
Analyze all samples by a validated stability-indicating HPLC or LC-MS/MS method to determine the concentration of the parent compound remaining.
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample and determine the degradation rate constant and half-life at each pH.
Protocol 2: In Vitro Plasma Stability Assay
This protocol describes a method for assessing the stability of a compound in the presence of plasma enzymes.
1. Materials and Reagents:
-
Test compound
-
Control compound (with known plasma stability)
-
Pooled human plasma (or plasma from other species of interest)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
Phosphate-buffered saline (PBS)
-
Incubator or water bath at 37°C
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Prepare a stock solution of the test compound and control compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Pre-warm the plasma and PBS to 37°C.
-
Initiate the reaction by adding a small volume of the test compound stock solution to the pre-warmed plasma to achieve a final concentration (e.g., 1 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein precipitation.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[6]
-
Immediately terminate the enzymatic reaction by adding the aliquot to a larger volume of cold acetonitrile containing an internal standard.[6]
-
Vortex the samples and centrifuge at high speed to precipitate plasma proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the amount of the parent compound remaining.
-
Calculate the percentage of the compound remaining at each time point and determine the in vitro half-life (t½).[7]
Visualizing the Pathways
To better understand the processes involved in the stability and action of this compound and its analogues, the following diagrams illustrate the key pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. worldsiva.org [worldsiva.org]
- 3. Analysis of remifentanil with liquid chromatography-tandem mass spectrometry and an extensive stability investigation in EDTA whole blood and acidified EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Plasma Stability Assay | Domainex [domainex.co.uk]
analytical performance comparison of GC-MS versus LC-MS for Despropionyl Remifentanil
For researchers, scientists, and drug development professionals engaged in the bioanalysis of synthetic opioids, the choice of analytical instrumentation is paramount to achieving accurate and reliable results. This guide provides a comprehensive analytical performance comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of despropionyl remifentanil, the primary inactive metabolite of the potent, short-acting opioid, remifentanil.
This compound, also known as remifentanil acid, is a more polar compound than its parent drug. This characteristic presents distinct challenges and considerations for its separation and detection by chromatographic techniques. This guide delves into the experimental protocols and performance data for both GC-MS and LC-MS to aid in the selection of the most appropriate method for specific research needs.
Quantitative Performance Comparison
The following tables summarize the analytical performance characteristics of LC-MS/MS for the quantification of this compound and a qualitative overview for a derivatization-based GC-MS method.
Table 1: LC-MS/MS Analytical Performance for this compound (Remifentanil Acid)
| Parameter | Performance | Citation |
| Limit of Detection (LOD) | 0.017 - 0.056 ng/mL | [1] |
| Limit of Quantitation (LOQ) | 0.100 - 0.500 ng/mL | [1] |
| Linearity (r²) | >0.99 | [2] |
| Precision (%RSD) | <15% | [2] |
| Accuracy (%Bias) | <20% | [1] |
| Recovery | 64 - 97% | [1] |
Table 2: GC-MS Analytical Performance for this compound (as TMS derivative)
| Parameter | Performance | Citation |
| Limit of Detection (LOD) | Data not available in reviewed literature | |
| Limit of Quantitation (LOQ) | Data not available in reviewed literature | |
| Linearity (r²) | Data not available in reviewed literature | |
| Precision (%CV) | Data not available in reviewed literature | |
| Accuracy (%Bias) | Data not available in reviewed literature | |
| Recovery | Data not available in reviewed literature |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of this compound using LC-MS/MS and GC-MS.
Figure 1: Experimental workflow for LC-MS/MS analysis of this compound.
Figure 2: Experimental workflow for GC-MS analysis of this compound.
Detailed Experimental Protocols
LC-MS/MS Method for this compound
This protocol is a composite of methodologies reported in the literature for the analysis of remifentanil and its metabolites.[1][2]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or urine sample, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., remifentanil-d5).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z for this compound.
-
Product Ions (Q3): At least two characteristic product ions for confirmation and quantification.
-
Instrument Parameters: Optimized cone voltage, collision energy, and other source parameters for maximum sensitivity.
GC-MS Method for this compound
This protocol is based on the methodology described by Lehner et al. (2000) for the analysis of the major urinary metabolite of remifentanil.[3]
1. Sample Preparation (Solid-Phase Extraction and Derivatization):
-
Solid-Phase Extraction (SPE):
-
Condition a suitable SPE cartridge (e.g., mixed-mode cation exchange) with methanol (B129727) and water.
-
Load the buffered urine sample onto the cartridge.
-
Wash the cartridge with water, dilute acid, and methanol to remove interferences.
-
Elute the analyte with a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (B78521) (e.g., 78:20:2 v/v/v).
-
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Derivatization:
-
Reconstitute the dried residue in a derivatizing agent such as 40 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of this compound.
-
2. Gas Chromatography Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program:
-
Initial temperature of 70°C, hold for 2 minutes.
-
Ramp at 20°C/min to 280°C.
-
Hold at 280°C for 12 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (m/z): For the TMS derivative of this compound, monitor characteristic ions such as m/z 377, 303, 285, 270, and 226.[3]
Concluding Remarks
The choice between GC-MS and LC-MS for the analysis of this compound is largely dictated by the specific requirements of the study.
LC-MS/MS stands out as the superior technique for high-sensitivity quantitative bioanalysis of this compound. Its ability to directly analyze the polar metabolite without the need for derivatization simplifies sample preparation, reduces the potential for analytical variability, and generally provides lower limits of detection and quantification.[1][2] The high selectivity of tandem mass spectrometry also minimizes matrix interferences, which is crucial for complex biological samples.
GC-MS, while a robust and reliable technique, presents more challenges for the analysis of a polar and non-volatile compound like this compound. The mandatory derivatization step adds complexity and time to the sample preparation workflow and can be a source of variability. While GC-MS can provide excellent chromatographic resolution and is a powerful tool for structural confirmation, it may not achieve the same level of sensitivity as modern LC-MS/MS instrumentation for this particular analyte. However, for laboratories primarily equipped with GC-MS, the derivatization method provides a viable option for the identification and potentially semi-quantitative analysis of this compound.
For researchers in drug development and clinical research requiring high-throughput, sensitive, and accurate quantification of this compound in biological matrices, LC-MS/MS is the recommended analytical platform.
References
A Comparative Guide to the Synthesis of Remifentanil: An Evaluation of Two Key Routes
For Researchers, Scientists, and Drug Development Professionals
Remifentanil, a potent, short-acting synthetic opioid analgesic, is a critical tool in modern anesthesia. Its rapid onset and offset are attributed to its unique ester linkage, which allows for rapid hydrolysis by non-specific tissue and plasma esterases. The synthesis of this complex molecule has been approached through various pathways, each with its own set of advantages and challenges. This guide provides a detailed comparison of two prominent synthesis routes for remifentanil, starting from different precursor molecules. We will explore a classical approach commencing with 1-benzyl-4-piperidone and a more recent, streamlined synthesis starting from 4-piperidone (B1582916). This comparison will focus on the precursors, key reaction steps, overall efficiency, and safety considerations, supported by experimental data and detailed protocols.
Comparative Analysis of Synthesis Routes
The two routes presented here differ significantly in their starting materials and strategic approach to constructing the final remifentanil molecule. The classical route involves the protection of the piperidine (B6355638) nitrogen with a benzyl (B1604629) group, which is later removed, while the modern route utilizes an unprotected piperidone and builds the molecule in a more convergent fashion.
| Parameter | Route 1: Classical Synthesis from 1-Benzyl-4-piperidone | Route 2: Modern Synthesis from 4-Piperidone |
| Starting Precursor | 1-Benzyl-4-piperidone | 4-Piperidone monohydrate hydrochloride |
| Key Intermediates | 1-Benzyl-4-phenylamino-4-cyanopiperidine, Methyl 1-benzyl-4-(N-phenylpropionamido)piperidine-4-carboxylate, Methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate | 3-(4-Oxo-1-piperidine)propanoic acid methyl ester, 3-(4-Phenylamino-4-cyano-1-piperidine)propanoic acid methyl ester, 3-[4-Cyano-4-[(1-oxopropyl)phenylamino)]-1-piperidine)propanoic acid, methyl ester |
| Number of Steps | Approximately 5 steps | 4 steps |
| Overall Yield | ~22% (based on an optimized synthesis of the piperidine intermediate)[1] | Not explicitly stated, but individual step yields are high (e.g., 88% for the first step)[2] |
| Use of Cyanide | Yes, potassium cyanide is used in the Strecker reaction.[3] | Yes, sodium cyanide is used in the Strecker reaction. |
| Key Reactions | Strecker reaction, Nitrile to ester conversion, N-acylation, Debenzylation, N-alkylation (Michael addition) | Michael addition, Strecker reaction, N-acylation, Nitrile to ester conversion |
| Safety Considerations | Involves the use of highly toxic potassium cyanide and requires a debenzylation step, often involving catalytic hydrogenation which can be hazardous. | Involves the use of highly toxic sodium cyanide. |
| Advantages | Well-established and documented route. | Fewer steps and potentially higher overall yield due to high-yielding initial steps.[2][4] |
| Disadvantages | Longer synthetic sequence with an additional protection/deprotection step. Use of hazardous reagents. | Still relies on the use of a cyanide salt. |
Synthesis Route Visualizations
The following diagrams illustrate the logical flow of the two compared synthesis routes for remifentanil.
Caption: Classical synthesis route of remifentanil from 1-benzyl-4-piperidone.
Caption: Modern synthesis route of remifentanil from 4-piperidone.
Experimental Protocols
The following are representative experimental protocols for key steps in the synthesis of remifentanil, based on published literature.
Route 1: Key Step - Synthesis of Methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate (Intermediate for Michael Addition)
This protocol describes the synthesis of a key intermediate in the classical route, starting from 1-benzyl-4-piperidone. The subsequent debenzylation and Michael addition would lead to remifentanil.
1. Synthesis of 1-Benzyl-4-phenylamino-4-cyanopiperidine: To a cooled solution of 1-benzyl-4-piperidone (25.00 g, 0.132 mol), powdered potassium cyanide (11.70 g, 0.180 mol), and aniline (B41778) (17.00 g, 0.180 mol) in 180 mL of isopropanol, acetic acid (25 mL) is added dropwise.[3] The mixture is heated at reflux for 4 hours. After cooling, the mixture is poured over an ice/ammonium (B1175870) hydroxide (B78521) mixture and extracted with chloroform. The organic layer is washed with brine, dried, and concentrated to yield the product.[3]
2. Synthesis of Methyl 1-benzyl-4-(N-phenylpropionamido)piperidine-4-carboxylate: The crude cyanopiperidine derivative is treated with propionyl chloride to form the amide. The resulting product is then treated with methanolic hydrogen chloride to convert the nitrile to a methyl ester. The crude product is purified by precipitation as an oxalate (B1200264) salt.[3]
3. Debenzylation and Michael Addition: The purified intermediate undergoes transfer hydrogenation using ammonium formate (B1220265) to remove the benzyl protecting group, yielding the free piperidine amine.[3] This amine is then subjected to a Michael addition with methyl acrylate (B77674) to produce remifentanil.[3]
Route 2: Key Step - Synthesis of 3-(4-Oxo-1-piperidine)propanoic acid, methyl ester
This protocol outlines the initial step of the modern synthesis route, starting from 4-piperidone.
1. Synthesis of 3-(4-Oxo-1-piperidine)propanoic acid, methyl ester: To a suspension of 4-piperidone hydrate (B1144303) hydrochloride (125 g, 0.81 mol) and methyl acrylate (96 ml, 1.07 mol) in methanol (B129727) (800 mL), potassium carbonate (169 g, 1.22 mol) is added at room temperature. The suspension is stirred at room temperature for 4 hours. The solid is filtered off, and the filtrate is concentrated. The residue is dissolved in water and extracted with ethyl acetate. The combined organic layers are dried and concentrated to give the product as an oil that solidifies on standing (133.3 g, 88% yield).[2]
Subsequent Steps: The resulting keto-ester undergoes a Strecker reaction with aniline and sodium cyanide, followed by N-acylation with propionyl chloride, and a final conversion of the nitrile group to a methyl ester using methanol and HCl to yield remifentanil.[5]
Conclusion
The synthesis of remifentanil can be achieved through multiple pathways, each with distinct characteristics. The classical route, starting from 1-benzyl-4-piperidone, is a well-established but longer process that involves a protection-deprotection sequence and the use of hazardous reagents. The modern route, commencing with 4-piperidone, offers a more streamlined approach with fewer steps and potentially higher overall yields. However, it is important to note that both discussed routes still rely on the use of highly toxic cyanide salts, presenting significant safety and environmental challenges. Future research and process development will likely focus on developing cyanide-free synthetic routes to further enhance the safety and efficiency of remifentanil production. This comparative guide provides a foundational understanding for researchers and professionals in the field to evaluate and select the most appropriate synthetic strategy based on their specific needs and capabilities. on their specific needs and capabilities.
References
- 1. EP1867635A1 - Process for preparing remifentanil, intermediates thereof, use of said intermediates and processes for their preparation - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. US20100048908A1 - Process for Remifentanil Synthesis - Google Patents [patents.google.com]
- 5. EP3643704B1 - New intermediates for the preparation of remifentanil hydrochloride - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective spectroscopic comparison of Despropionyl Remifentanil, a key precursor in the synthesis of Remifentanil, and its related impurities. By presenting supporting experimental data and detailed methodologies, this document serves as a valuable resource for researchers, scientists, and professionals involved in drug development and quality control.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of this compound and two of its known related impurities. This data is essential for the identification and differentiation of these compounds in analytical testing.
Table 1: 1H NMR Spectroscopic Data (Predicted, δ in ppm)
| Assignment | This compound | Impurity A: 4-methoxycarbonyl-4-[(N-1-oxopropyl) phenylamino] piperidine | Impurity B: 4-methoxycarbonyl-4-[(N-1-oxopropyl) phenylamino] -1-piperidinepropionic acid |
| Aromatic Protons | 6.8 - 7.3 (m, 5H) | 7.2 - 7.5 (m, 5H) | 7.2 - 7.5 (m, 5H) |
| -OCH3 (ester) | 3.65 (s, 3H), 3.60 (s, 3H) | 3.68 (s, 3H) | 3.68 (s, 3H) |
| Piperidine Protons | 2.0 - 3.2 (m, 8H) | 1.8 - 3.0 (m, 8H) | 2.2 - 3.5 (m, 8H) |
| -CH2-CH2-COO- | 2.5 - 2.8 (m, 4H) | - | 2.6 - 2.9 (m, 4H) |
| -CO-CH2-CH3 | - | 1.9 - 2.2 (q, 2H) | 1.9 - 2.2 (q, 2H) |
| -CO-CH2-CH3 | - | 0.9 - 1.2 (t, 3H) | 0.9 - 1.2 (t, 3H) |
| -COOH | - | - | 10.0 - 12.0 (br s, 1H) |
Table 2: Mass Spectrometry Data (Predicted m/z)
| Parameter | This compound | Impurity A | Impurity B |
| Molecular Ion [M+H]+ | 321.18 | 319.20 | 349.17 |
| Key Fragments | 290, 218, 186, 105 | 290, 262, 186, 118, 91 | 320, 292, 246, 186, 91 |
Table 3: FTIR Spectroscopic Data (Predicted, cm-1)
| Functional Group | This compound | Impurity A | Impurity B |
| N-H Stretch | 3350 - 3450 (m) | - | - |
| C-H Stretch (Aromatic) | 3000 - 3100 (m) | 3000 - 3100 (m) | 3000 - 3100 (m) |
| C-H Stretch (Aliphatic) | 2800 - 3000 (s) | 2800 - 3000 (s) | 2800 - 3000 (s) |
| C=O Stretch (Ester) | ~1735 (s) | ~1735 (s) | ~1735 (s) |
| C=O Stretch (Amide) | - | ~1670 (s) | ~1670 (s) |
| C=O Stretch (Carboxylic Acid) | - | - | ~1710 (s) |
| O-H Stretch (Carboxylic Acid) | - | - | 2500 - 3300 (broad) |
| C-N Stretch | 1200 - 1350 (m) | 1200 - 1350 (m) | 1200 - 1350 (m) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide. These protocols are based on established methods for the analysis of fentanyl and its analogues.[1][2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of deuterated chloroform (B151607) (CDCl3) or deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
-
1H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64.
-
-
13C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 8-12 L/hr.
-
Collision Energy: Ramped from 10-40 eV for fragmentation analysis.
-
Scan Range: m/z 50-500.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Parameters:
-
Spectral Range: 4000-400 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background scan prior to the sample scan. The resulting spectrum is typically presented in terms of transmittance or absorbance.
Visualizations
The following diagrams illustrate the chemical relationships between the analyzed compounds and a typical workflow for their spectroscopic analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Evaluation of portable gas chromatography-mass spectrometry (GC-MS) for the analysis of fentanyl, fentanyl analogs, and other synthetic opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectrometric Analysis of Process Variations in Remifentanil - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Fragmentation Patterns of Remifentanil and Its Primary Metabolite, Despropionyl Remifentanil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the mass spectrometry fragmentation patterns of the potent synthetic opioid, Remifentanil, and its principal inactive metabolite, Despropionyl Remifentanil (also known as Remifentanil carboxylic acid). Understanding the distinct fragmentation behaviors of the parent drug and its metabolite is crucial for their unambiguous identification and quantification in complex biological matrices, which is essential in pharmacokinetic studies, clinical monitoring, and forensic analysis.
Introduction to Remifentanil and Its Metabolism
Remifentanil is an ultra-short-acting µ-opioid receptor agonist used for analgesia and sedation during surgery and in intensive care settings. Its rapid metabolism by non-specific esterases in blood and tissues to this compound is a key feature of its pharmacokinetic profile, allowing for precise dose titration and rapid recovery. This metabolic pathway involves the hydrolysis of the propionyl ester group, leading to the formation of a carboxylic acid metabolite.
Comparative Fragmentation Analysis
The structural difference between Remifentanil and this compound—the presence of a propionyl group versus a carboxylic acid group—leads to distinct fragmentation patterns in mass spectrometry. This section presents a summary of their characteristic fragment ions observed under various analytical conditions.
Table 1: Comparison of Key Mass Spectrometry Fragmentation Data for Remifentanil and this compound
| Compound | Analytical Method | Parent Ion (m/z) | Key Fragment Ions (m/z) | Ionization Mode |
| Remifentanil | LC-MS/MS | 377.1 | 345, 317.1, 285, 113.2 | ESI+ |
| GC-MS | 376 | 319, 303, 227, 212, 168 | EI | |
| This compound | LC-MS/MS | 321.1 | 289, 257, 198 | ESI+ |
| (as Remifentanil Acid - TMS Derivative) | GC-MS | 392 | 377, 303, 285, 270, 226 | EI |
Note: Fragmentation patterns can vary depending on the specific instrumentation and experimental conditions. The data presented is a synthesis from multiple sources.
Experimental Protocols
The following are generalized experimental methodologies for the analysis of Remifentanil and this compound based on published literature.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Sample Preparation: Plasma samples are typically acidified (e.g., with formic acid) to stabilize Remifentanil and then subjected to protein precipitation with a solvent like acetonitrile (B52724). The supernatant is then diluted and injected into the LC-MS/MS system.
-
Chromatography: Separation is often achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used. Multiple Reaction Monitoring (MRM) is employed for quantification, with specific precursor-to-product ion transitions selected for each analyte. For Remifentanil, a common transition is m/z 377.1 → 113.2[1].
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: For biological samples, solid-phase extraction (SPE) is a common clean-up procedure. Due to the lower volatility of this compound (as a carboxylic acid), derivatization is often necessary. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the carboxylic acid to a trimethylsilyl (B98337) (TMS) ester[2].
-
Chromatography: A non-polar or medium-polarity capillary column (e.g., DB-5MS) is typically used with a temperature-programmed oven to achieve separation.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is the standard ionization technique. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification[2][3].
Visualization of Analytical Workflow and Fragmentation Pathways
To illustrate the analytical process and the relationship between the compounds, the following diagrams are provided.
Caption: Generalized experimental workflow for the analysis of Remifentanil and its metabolites.
Caption: Simplified representation of key fragmentation pathways for Remifentanil and this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
